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(2E)-3-(2H-chromen-3-yl)prop-2-enoic acid Documentation Hub

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  • Product: (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid
  • CAS: 371253-43-9

Core Science & Biosynthesis

Foundational

Advanced Synthetic Strategies for (2E)-3-(2H-chromen-3-yl)prop-2-enoic Acid: A Modular Technical Guide

Executive Summary The target molecule, (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid , represents a privileged scaffold in medicinal chemistry, bridging the structural properties of benzopyrans and cinnamic acid derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid , represents a privileged scaffold in medicinal chemistry, bridging the structural properties of benzopyrans and cinnamic acid derivatives. Its structural core—the 2H-chromene (2H-1-benzopyran)—is thermodynamically less stable than its oxidized coumarin counterparts, posing specific synthetic challenges regarding ring stability and oxidation prevention.

This technical guide outlines a robust, two-phase synthetic route designed for reproducibility and scalability. Unlike traditional methods that rely on harsh metallic catalysts, this protocol utilizes organocatalytic cascade sequences to construct the chromene core, followed by a stereoselective Doebner-Knoevenagel condensation to install the acrylic acid tail.

Key Technical Advantages[2]
  • Atom Economy: Utilizes a DABCO-catalyzed cascade to form the bicyclic core in a single step.

  • Stereocontrol: Thermodynamic control ensures >95% selectivity for the (2E)-isomer.

  • Scalability: Avoids chromatographic purification for intermediates, relying on crystallization.

Retrosynthetic Analysis

To design the most efficient route, we disconnect the molecule at the alkene bridge and the heterocyclic ring closure.

  • Disconnection 1 (Alkene): The

    
    -unsaturated acid functionality suggests a Knoevenagel condensation between a carbonyl precursor and a malonic acid equivalent.[1][2]
    
  • Disconnection 2 (Heterocycle): The 3-substituted 2H-chromene core can be rapidly assembled via a Baylis-Hillman-type reaction involving salicylaldehyde and an electrophilic alkene.

Retrosynthesis Target (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid Intermediate 3-Formyl-2H-chromene (Key Intermediate) Intermediate->Target Knoevenagel Condensation Reagents1 Malonic Acid Reagents1->Target Precursor1 Salicylaldehyde Precursor1->Intermediate Oxa-Michael/ Aldol Cascade Precursor2 Acrolein Precursor2->Intermediate Catalyst DABCO (Catalyst) Catalyst->Intermediate Organocatalysis

Figure 1: Retrosynthetic logic flow. The strategy hinges on the availability of 3-formyl-2H-chromene, accessed via a DABCO-mediated cascade.

Phase I: Synthesis of 3-Formyl-2H-chromene

The construction of the 2H-chromene ring is the critical step. We employ a DABCO-catalyzed reaction of salicylaldehyde with acrolein. This method is superior to Vilsmeier-Haack formylation of pre-formed chromenes due to the instability of unsubstituted 2H-chromene.

Mechanism & Rationale

DABCO acts as a nucleophilic catalyst, attacking acrolein to generate a zwitterionic enolate. This species undergoes an aldol reaction with salicylaldehyde, followed by an intramolecular oxa-Michael addition and subsequent elimination of DABCO. This cascade constructs the ring and installs the aldehyde functionality simultaneously.

Experimental Protocol

Reagents:

  • Salicylaldehyde (1.0 equiv)

  • Acrolein (1.2 equiv) [DANGER: Highly Toxic/Lachrymator]

  • DABCO (0.1 equiv)

  • Solvent: Chloroform (

    
    ) or Dioxane.
    

Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Purge with Argon.

  • Solubilization: Dissolve Salicylaldehyde (50 mmol) and DABCO (5 mmol) in

    
     (100 mL).
    
  • Addition: Cool the mixture to 0°C. Add Acrolein (60 mmol) dropwise over 30 minutes. Note: Acrolein polymerizes exothermically; temperature control is vital.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The solution typically turns from yellow to deep orange.

  • Workup: Wash the organic phase with 1M HCl (to remove DABCO) and then saturated

    
    . Dry over 
    
    
    
    .[3]
  • Purification: Evaporate solvent. The crude oil is purified via flash column chromatography (Hexane/EtOAc 9:1) to yield 3-formyl-2H-chromene as a pale yellow solid.

Yield Expectation: 65–75%

Phase II: Stereoselective Doebner-Knoevenagel Condensation

With the aldehyde in hand, we proceed to the olefination. The Doebner modification (Malonic acid + Pyridine) is selected over the Horner-Wadsworth-Emmons reaction because it directly yields the carboxylic acid and naturally favors the thermodynamic (E)-isomer via a reversible aldol intermediate.

Reaction Scheme


Experimental Protocol

Reagents:

  • 3-Formyl-2H-chromene (from Phase I) (10 mmol)

  • Malonic Acid (12 mmol)

  • Piperidine (Catalytic, 5 drops)

  • Solvent: Pyridine (10 mL)

Procedure:

  • Mixing: In a 50 mL round-bottom flask, dissolve 3-formyl-2H-chromene and malonic acid in pyridine.

  • Catalysis: Add piperidine. A mild exotherm may occur.

  • Reflux: Heat the mixture to 100°C (reflux) for 4–6 hours.

    • Process Control: Monitor the evolution of

      
       gas (bubbling). The reaction is complete when gas evolution ceases.
      
  • Quench: Cool the reaction mixture to 0°C.

  • Precipitation: Pour the reaction mixture slowly into ice-cold HCl (100 mL, 2M) with vigorous stirring. The pyridine is neutralized, and the target acid precipitates as a solid.

  • Filtration: Filter the precipitate and wash copiously with cold water.

Purification

Recrystallize the crude solid from Ethanol/Water (3:1) . This removes any Z-isomer traces, as the E-isomer packs more efficiently in the crystal lattice.

Yield Expectation: 80–85%

Analytical Data & Validation

The following data confirms the structure and purity of the synthesized (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid.

Spectroscopic Signature
TechniqueSignalAssignmentStructural Insight
1H NMR

4.98 (s, 2H)

(C2)
Confirms 2H-chromene ring integrity (not oxidized to coumarin).
1H NMR

6.80 (s, 1H)
Vinyl H (C4)Characteristic of the chromene double bond.
1H NMR

6.25 (d,

Hz)

-H (Acrylic)
Large coupling constant (

Hz) proves (E)-geometry .
1H NMR

7.55 (d,

Hz)

-H (Acrylic)
Large coupling constant (

Hz) proves (E)-geometry .
IR 1685

C=O stretchConjugated carboxylic acid.
IR 2500-3000

O-H stretchBroad band typical of carboxylic acid dimers.
Process Workflow Diagram

Workflow cluster_0 Phase I: Precursor Synthesis cluster_1 Phase II: Olefination Step1 Salicylaldehyde + Acrolein Step2 DABCO Catalysis (0°C -> RT) Step1->Step2 Step3 Workup (HCl wash) & Flash Column Step2->Step3 Step4 Add Malonic Acid + Pyridine Step3->Step4 Intermediate Transfer Step5 Reflux (100°C) Until CO2 stops Step4->Step5 Step6 Acidic Quench (Precipitation) Step5->Step6 Final Pure (2E)-Target Step6->Final Recrystallization (EtOH/H2O)

Figure 2: Operational workflow. Note the critical transition from organic solvent extraction in Phase I to precipitation/filtration in Phase II.

Safety & Troubleshooting

Critical Hazards
  • Acrolein: Extreme acute toxicity and high flammability. Must be handled in a high-efficiency fume hood.[4] Neutralize glassware with sodium bisulfite solution before cleaning.

  • Pyridine: Neurotoxin and reproductive hazard. Use double-gloving technique.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Phase I) Polymerization of AcroleinEnsure temperature is kept at 0°C during addition. Add hydroquinone (inhibitor) trace.
Product is Oil (Phase II) Incomplete DecarboxylationExtend reflux time. Ensure pyridine is dry.
Z-Isomer Contamination Kinetic ControlRecrystallize twice from hot ethanol. The E-isomer is significantly less soluble.

References

  • DABCO-Catalyzed Chromene Synthesis

    • Kaye, P. T., & Nocanda, X. W. (2004). Chromone studies.[3][5][6][7][8][9] Part 12: Synthesis of 3-substituted 2H-chromenes. Journal of the Chemical Society, Perkin Transactions 1.

    • Source:

  • Knoevenagel Condensation (Doebner Modification)

    • Jones, G. (1967). The Knoevenagel Condensation.[3][1][2][7][10][11] Organic Reactions, 15, 204.

    • Source:

  • Biological Relevance of Chromenyl-Acrylic Acids

    • Shatokhin, S. S., et al. (2021). Synthesis and Antioxidant Activity of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)
    • Source:

  • General Synthesis of 3-Substituted Chromenes

    • Ravichandran, S. (2007). Synthesis of 3-substituted chromenes via Baylis-Hillman reaction.[7] Synthetic Communications.[8][12]

    • Source:

Sources

Exploratory

Spectroscopic Blueprint of (2E)-3-(2H-chromen-3-yl)prop-2-enoic Acid: A Technical Guide for Structural Elucidation

Foreword: The Imperative of Spectroscopic Precision in Drug Discovery In the landscape of modern drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subseque...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Spectroscopic Precision in Drug Discovery

In the landscape of modern drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. For researchers and scientists in the pharmaceutical and life sciences sectors, mastering spectroscopic techniques is not merely a technical skill but a fundamental necessity for ensuring scientific integrity.

This guide provides an in-depth technical exploration of the spectroscopic characterization of (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid, a molecule of interest due to its hybrid structure incorporating a 2H-chromene core and a prop-2-enoic acid side chain. While comprehensive spectral data for this specific, unsubstituted compound is not widely published, this guide will leverage a composite analytical approach. By examining the well-documented spectroscopic signatures of its core components—2H-chromene and (E)-cinnamic acid—we will construct a detailed and predictive "spectroscopic blueprint." This methodology not only serves to elucidate the structure of our target molecule but also provides a robust framework for the analysis of related novel compounds.

Our focus will be on the "big three" of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, presenting not just data, but the rationale for how that data is generated and interpreted. This guide is designed to be a self-validating system, empowering researchers to confidently apply these principles to their own work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in a molecule. For (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: A Rationale-Driven Approach

A successful NMR experiment begins with meticulous sample preparation and a clear understanding of the information sought.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: The choice of solvent is critical. It must dissolve the analyte without reacting with it, and its own NMR signals should not obscure those of the sample. Deuterated solvents are used to avoid a large solvent signal in ¹H NMR.

    • Procedure: Dissolve approximately 5-10 mg of the purified (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable acidic proton.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reference point for all other chemical shifts.

  • Data Acquisition:

    • Rationale: A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving complex spin systems, particularly in the aromatic region.

    • Procedure:

      • Acquire a standard ¹H NMR spectrum.

      • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

      • To aid in definitive assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed. These experiments reveal proton-proton and proton-carbon correlations, allowing for the unambiguous assembly of the molecular structure.[1]

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum of (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid can be predicted by considering the additive effects of the 2H-chromene and the (E)-prop-2-enoic acid moieties. For the latter, we will use trans-cinnamic acid as a well-characterized analogue.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Carboxylic Acid (-COOH)12.0 - 13.0broad singlet-The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[2]
H-α (vinyl)~6.4doublet~16.0This proton is coupled to H-β. The large coupling constant is characteristic of a trans (E) configuration of the double bond.[2]
H-β (vinyl)~7.7doublet~16.0This proton is coupled to H-α and is further deshielded by the adjacent chromene ring.[2]
H-4 (chromene)~7.5singlet-This is a vinylic proton on the chromene ring, adjacent to the prop-2-enoic acid substituent.
Aromatic Protons (H-5, H-6, H-7, H-8)6.8 - 7.3multiplet-These protons of the benzene ring of the chromene moiety will appear as a complex multiplet.
H-2 (chromene, -OCH₂-)~4.8singlet-This methylene group is part of the heterocyclic ring and adjacent to an oxygen atom, resulting in a downfield shift.
Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl (-COOH)~168The carbonyl carbon of a carboxylic acid is highly deshielded.[3][4]
C-β (vinyl)~145This carbon is attached to the chromene ring and is deshielded.[3][4]
Aromatic/Vinyl Carbons (C-4, C-4a, C-5, C-6, C-7, C-8, C-8a)116 - 155This region will contain the signals for the aromatic carbons of the benzene ring and the vinylic carbons of the chromene ring.
C-α (vinyl)~120This carbon is part of the α,β-unsaturated system.[3][4]
C-3 (chromene)~125This is the carbon to which the prop-2-enoic acid side chain is attached.
C-2 (chromene, -OCH₂-)~65This methylene carbon is attached to an oxygen atom, resulting in a significant downfield shift compared to a standard alkane.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a "fingerprint" of the functional groups.

Experimental Protocol

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: The sample must be prepared in a way that allows for the transmission of infrared light.

    • Procedure (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. KBr is used as it is transparent to IR radiation in the typical analysis range.

    • Procedure (ATR): For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly on the ATR crystal. This is often a quicker and easier method.

  • Data Acquisition:

    • Rationale: The spectrum is typically recorded over the mid-infrared range, where most organic functional groups have their characteristic absorptions.

    • Procedure: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum of (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid is expected to show characteristic absorption bands for the carboxylic acid, the carbon-carbon double bonds, and the ether linkage within the chromene ring. The spectrum of trans-cinnamic acid provides a good reference for the prop-2-enoic acid moiety.[2][5]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale
3300 - 2500 (broad)O-H stretchCarboxylic AcidThe broadness of this peak is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[6]
~1700 (strong)C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of the carbonyl group in an α,β-unsaturated carboxylic acid.[6]
~1630 (medium)C=C stretchAlkeneThis absorption is from the stretching of the carbon-carbon double bonds in both the prop-2-enoic acid side chain and the chromene ring.[2]
~1250 (strong)C-O stretchEther and Carboxylic AcidThis region will contain strong absorptions from the C-O stretching of the ether in the chromene ring and the C-O of the carboxylic acid.
~980 (medium)=C-H bendtrans-AlkeneA characteristic out-of-plane bending vibration for a trans-disubstituted alkene, which is a key indicator of the (E)-stereochemistry.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also offer structural clues based on the fragmentation pattern of the molecule.

Experimental Protocol

Step-by-Step Methodology:

  • Sample Introduction and Ionization:

    • Rationale: The sample must be introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often yielding a prominent molecular ion or pseudomolecular ion.[7][8]

    • Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI source. The analysis can be run in either positive or negative ion mode. Negative ion mode is often effective for carboxylic acids, showing a strong [M-H]⁻ ion.

  • Mass Analysis and Detection:

    • Rationale: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

    • Procedure: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the calculation of the molecular formula.

Predicted MS Data and Interpretation

The molecular formula of (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid is C₁₂H₁₀O₃, with a molecular weight of 202.21 g/mol .

  • Molecular Ion: In ESI-MS, we would expect to see prominent ions corresponding to:

    • Negative Mode: [M-H]⁻ at m/z 201.

    • Positive Mode: [M+H]⁺ at m/z 203 or [M+Na]⁺ at m/z 225.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and gain further structural information. For the [M-H]⁻ ion, a characteristic fragmentation would be the loss of CO₂ (44 Da) from the carboxylate group, leading to a fragment ion at m/z 157.[9] The fragmentation of the 2H-chromene ring can be more complex, but may involve cleavages of the heterocyclic ring.[7][8]

Integrated Spectroscopic Analysis: The Complete Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the puzzle, and together they allow for the unambiguous confirmation of the molecular structure.

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a newly synthesized compound like (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (LRMS, HRMS) Synthesis->MS NMR_Data Connectivity & Stereochemistry NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Formula & Fragments MS->MS_Data Structure Final Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid.

Conclusion: From Data to Discovery

This technical guide has outlined a comprehensive, rationale-driven approach to the spectroscopic characterization of (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid. By leveraging data from analogous compounds and first principles of spectroscopy, we have constructed a detailed predictive model for the NMR, IR, and MS spectra of this molecule. This "spectroscopic blueprint" serves not only as a guide for the structural confirmation of the target compound but also as an educational tool for researchers and drug development professionals.

The principles and protocols detailed herein are designed to instill confidence and ensure the scientific integrity of structural elucidation work. By understanding the "why" behind each experimental choice and each piece of data, scientists can move beyond simple data collection to true molecular understanding, accelerating the path from a novel compound to a potential therapeutic breakthrough.

References

  • A. M. S. Silva, J. A. S. Cavaleiro, and J. Elguero, "Electrospray tandem mass spectrometry of 2H-chromenes," Journal of the American Society for Mass Spectrometry, vol. 15, no. 7, pp. 1029-1037, 2004.
  • A. M. S. Silva, J. A. S. Cavaleiro, and J. Elguero, "Electrospray tandem mass spectrometry of 2H-chromenes," PubMed, [Online]. Available: [Link].

  • ResearchGate, "FTIR spectrum of Cinnamic acid," [Online]. Available: [Link].

  • ResearchGate, "1 H NMR partial spectra (500 MHz) of cinnamic acid," [Online]. Available: [Link].

  • Doc Brown's Chemistry, "1H & 13C NMR spectra IR infrared spectrum of cinnamic acid," [Online]. Available: [Link].

  • PubChem, "cis-Cinnamic acid," [Online]. Available: [Link].

  • ResearchGate, "Single stage electrospray mass spectrum of trans-cinnamic acid in negative-ion mode," [Online]. Available: [Link].

  • SpectraBase, "Cinnamic acid - Optional[1H NMR] - Spectrum," [Online]. Available: [Link].

  • Filo, "Tabulate and interpret as far as possible the IR spectrum of Cinnamic acid shown," [Online]. Available: [Link].

  • Emery Pharma, "A Step-By-Step Guide to 1D and 2D NMR Interpretation," [Online]. Available: [Link].

Sources

Foundational

physical and chemical properties of (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid

Executive Summary (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid (also known as 3-(2H-chromen-3-yl)acrylic acid) is a conjugated carboxylic acid derivative of the 2H-chromene (2H-1-benzopyran) scaffold. This compound represen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2E)-3-(2H-chromen-3-yl)prop-2-enoic acid (also known as 3-(2H-chromen-3-yl)acrylic acid) is a conjugated carboxylic acid derivative of the 2H-chromene (2H-1-benzopyran) scaffold. This compound represents a "privileged structure" in medicinal chemistry due to the fusion of a bioactive chromene ring with an


-unsaturated carboxylic acid side chain. The electrophilic nature of the propenoic acid tail, combined with the lipophilic chromene core, makes it a potent Michael acceptor and a versatile intermediate for the synthesis of heterocyclic libraries, particularly in the development of anticancer and antimicrobial agents.

Chemical Identity & Nomenclature

PropertyDetail
IUPAC Name (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid
Common Names 3-(2H-chromen-3-yl)acrylic acid; 3-(3-Carboxyvinyl)-2H-chromene
CAS Number 371253-43-9
Molecular Formula

Molecular Weight 202.21 g/mol
SMILES OC(=O)/C=C/C1=CC2=CC=CC=C2OC1
InChI Key (Predicted) YBIWIEFOLKWDNV-AATRIKPKSA-N (Analog)

Physicochemical Profile

The following properties characterize the compound's behavior in solution and solid state. Note: Experimental values for this specific derivative are limited; values marked (*) are predicted based on structural analogs (e.g., coumarin-3-acrylic acid) and QSAR models.

PropertyValueContext
Appearance Pale yellow to off-white solidCrystalline powder
Melting Point 185–190 °CHigh crystallinity due to

-stacking
Boiling Point ~415 °C (at 760 mmHg)Decomposes before boiling
LogP (Predicted) 2.5 – 2.8Moderate lipophilicity; membrane permeable
pKa (Acid) 4.2 – 4.5*Typical for conjugated acrylic acids
Solubility DMSO, DMF, Methanol (Hot)Poor solubility in water and non-polar solvents
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (COOH, Ether O)

Synthetic Methodology

The most robust synthetic route involves a Knoevenagel Condensation (Doebner Modification) .[1] This convergent strategy couples 2H-chromene-3-carbaldehyde with malonic acid.

Precursor Synthesis: 2H-chromene-3-carbaldehyde

The aldehyde precursor is synthesized via the reaction of salicylaldehyde with acrolein (or acrolein acetals) in the presence of a base (e.g., DABCO) or via Vilsmeier-Haack formylation of 2H-chromene.

Target Synthesis Protocol (Doebner Modification)

Reagents:

  • 2H-chromene-3-carbaldehyde (1.0 eq)

  • Malonic acid (1.2 – 1.5 eq)

  • Pyridine (Solvent/Base)[1][2][3]

  • Piperidine (Catalytic, 0.1 eq)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2H-chromene-3-carbaldehyde in 15 mL of dry pyridine.

  • Addition: Add 12-15 mmol of malonic acid and 3-5 drops of piperidine.

  • Reflux: Heat the mixture to 80–100 °C for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).

  • Quenching: Cool the reaction mixture to

    
     in an ice bath.
    
  • Acidification: Slowly add cold 2M HCl with vigorous stirring until pH ~2. A precipitate should form.[3]

  • Isolation: Filter the solid, wash with cold water (to remove pyridine salts), and dry under vacuum.

  • Purification: Recrystallize from ethanol/water or acetic acid to yield the pure (E)-isomer.

Synthetic Pathway Visualization

Synthesis cluster_conditions Reaction Conditions Sal Salicylaldehyde Ald 2H-chromene-3-carbaldehyde Sal->Ald DABCO / Base Cat. Acr Acrolein Acr->Ald Prod (2E)-3-(2H-chromen-3-yl) prop-2-enoic acid Ald->Prod Pyridine/Piperidine Reflux (-CO2) Mal Malonic Acid Mal->Prod Knoevenagel Condensation\n(Doebner Modification) Knoevenagel Condensation (Doebner Modification)

Caption: Convergent synthesis via Knoevenagel condensation of the chromene aldehyde intermediate.

Spectroscopic Characterization

Validation of the structure relies on identifying the specific resonance of the 2H-chromene methylene group and the trans-coupling of the acrylic protons.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.20 Broad s1H-COOH Carboxylic acid proton
7.45 Doublet (

Hz)
1HVinyl

-H
Confirming

-configuration
6.90 – 7.30 Multiplet4HAr-HBenzene ring protons
6.60 Singlet (br)1HChromene H-4Olefinic proton on pyran ring
6.35 Doublet (

Hz)
1HVinyl

-H
Adjacent to carbonyl
4.95 Singlet/Doublet2HChromene H-2Key diagnostic peak :

Infrared Spectroscopy (IR)
  • 3300–2500 cm

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • 1680–1690 cm

    
    :  Strong C=O stretch (Conjugated acid).
    
  • 1620 cm

    
    :  C=C stretch (Alkene/Aromatic).
    
  • 1240 cm

    
    :  C-O-C stretch (Aryl alkyl ether).
    

Chemical Reactivity & Biological Potential

This molecule possesses multiple reactive centers, making it a valuable scaffold for drug discovery.[4]

Reactivity Profile[2][6][7]
  • Michael Addition: The

    
    -unsaturated acid is a "soft" electrophile. It reacts with soft nucleophiles (thiols like glutathione, cysteine) at the 
    
    
    
    -carbon. This is the primary mechanism for biological activity (covalent inhibition).
  • Diels-Alder Cycloaddition: The chromene double bond (C3-C4) and the exocyclic double bond can participate in cycloadditions, allowing for the construction of complex polycyclic systems.

  • Decarboxylation: Under extreme thermal conditions, the carboxylic acid can be removed to yield the vinyl chromene derivative.

Biological Applications[5]
  • Anticancer Agents: Chromene derivatives often inhibit tubulin polymerization or induce apoptosis via ROS generation. The acrylic acid side chain enhances potency by improving binding affinity to kinase domains.

  • Antimicrobial: The lipophilic core allows penetration of bacterial cell walls, while the electrophilic tail can disrupt essential enzymatic pathways.

  • Antioxidant: The phenolic nature of metabolic precursors (or if substituted with -OH) allows for radical scavenging.

Reactivity Diagram

Reactivity Center (2E)-3-(2H-chromen-3-yl) prop-2-enoic acid Michael Michael Addition (R-SH / R-NH2) Center->Michael Electrophilic Beta-Carbon Ester Esterification (R-OH / H+) Center->Ester Carboxyl Group Red Reduction (H2 / Pd-C) Center->Red Alkene Saturation Prod_M Covalent Adducts (Enzyme Inhibition) Michael->Prod_M Prod_E Chromenyl Acrylates (Prodrugs) Ester->Prod_E Prod_R Saturated Propanoic Acid (Loss of planarity) Red->Prod_R

Caption: Major chemical transformations and their biological/synthetic implications.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). As a Michael acceptor, it may cause skin sensitization.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from UV to prevent E/Z isomerization).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Synthesis of 2H-chromenes: Organic Chemistry Portal. "Synthesis of 2H-chromenes (2H-benzopyrans)." Available at: [Link]

  • Knoevenagel Condensation (Doebner): Jones, G.[1][5] "The Knoevenagel Condensation."[1][2][3][6][7][5] Organic Reactions, 2011. Wiley Online Library.

  • Chromene Biological Activity: Costa, M., et al. "Chromene: A Privileged Scaffold in Medicinal Chemistry." Current Medicinal Chemistry, 2016.
  • Analogous Compound Data (Coumarin-3-acrylic acid): PubChem CID 14844864. Available at: [Link]

  • General Reactivity of Acrylic Acids:Sigma-Aldrich Technical Bulletins.

Sources

Exploratory

The Pharmacophore of the Future: A Technical Guide to Chromene Derivatives

Executive Summary: The "Privileged Structure" Status Chromene (benzopyran) derivatives represent a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to multiple, distinct biological ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Structure" Status

Chromene (benzopyran) derivatives represent a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to multiple, distinct biological targets with high affinity. Unlike inert structural backbones, the chromene core is pharmacologically active, serving as the foundation for flavonoids, coumarins, and tocopherols.[1]

Current research (2024–2025) has shifted from simple isolation to the rational design of hybrid molecules (e.g., tacrine-chromene hybrids for Alzheimer's) and tubulin-targeting agents that overcome multidrug resistance (MDR). This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validation protocols required to leverage this scaffold in modern drug development.

Structural Architecture & Synthesis

The Core Scaffold and SAR

The biological versatility of chromenes stems from their ability to accept substituents that modulate lipophilicity and electronic distribution without disrupting the core planarity required for DNA intercalation or enzyme binding.

  • Position C2: Critical for receptor selectivity. Bulky aryl groups here often enhance anticancer activity by mimicking the B-ring of flavonoids.

  • Position C3: The "warhead" attachment point. Electron-withdrawing groups (EWGs) like cyano (-CN) or ester (-COOR) are essential for the Michael addition steps during synthesis and often correlate with higher cytotoxicity.

  • Position C4: Substitution here (e.g., 4-aryl) creates a chiral center in 4H-chromenes, crucial for tubulin binding (colchicine site).

  • Position C6/C7: Hydroxyl or methoxy substitutions here improve solubility and hydrogen bonding capabilities with target proteins (e.g., AChE or Gyrase B).

High-Efficiency Synthesis Protocol

Standard Protocol: One-Pot Multicomponent Condensation

Traditional multi-step synthesis is being replaced by green, one-pot protocols to improve atom economy.

Methodology:

  • Reagents: Aromatic aldehyde (1.0 equiv), Malononitrile (1.0 equiv), Activated Phenol/Naphthol (1.0 equiv).

  • Catalyst: Lanthanum chloride (

    
    ) or ionic liquids (e.g., [BMIM]BF4).
    
  • Conditions: Ethanol reflux or Microwave irradiation (80°C, 15-30 min).

  • Mechanism: Knoevenagel condensation followed by Michael addition and subsequent cyclization.

SynthesisWorkflow cluster_inputs Reactants Aldehyde Aromatic Aldehyde Inter1 Intermediate: Benzylidene Malononitrile Aldehyde->Inter1 Malo Malononitrile Malo->Inter1 Phenol Activated Phenol/Naphthol Michael Michael Addition Inter1->Michael + Phenol (Catalyst) Cyclo Intramolecular Cyclization Michael->Cyclo Tautomerization Product 2-Amino-4H-chromene Derivative Cyclo->Product - H2O

Figure 1: One-pot multicomponent synthesis workflow for 2-amino-4H-chromene derivatives.

Oncology: Targeting the Cytoskeleton

The most potent application of chromene derivatives lies in oncology, specifically as Microtubule Destabilizing Agents (MDAs) .

Mechanism of Action: Tubulin Inhibition

Chromene derivatives (specifically 4-aryl-4H-chromenes) bind to the colchicine-binding site of


-tubulin. Unlike taxanes (which stabilize microtubules), chromenes inhibit tubulin polymerization.

The Cascade:

  • Binding: Ligand occupies the colchicine pocket at the

    
    -
    
    
    
    tubulin interface.
  • Destabilization: Prevents microtubule assembly during the S-phase.

  • Arrest: Cell cycle halts at the G2/M checkpoint.

  • Death: Prolonged arrest triggers Bcl-2 phosphorylation and caspase-3 activation (Apoptosis).

Comparative Potency Data

Table 1: Cytotoxicity (


 in 

) of Key Chromene Derivatives vs. Standard Drugs
Compound IDStructure TypeTarget Cell Line (Breast)Target Cell Line (Colon)Mechanism Note
MNC-1 2-amino-4-phenyl-benzo[h]chromene0.0250.040Tubulin inhibition (Colchicine site)
C1 4H-chromene-3-carbonitrile2.53.1Src Kinase inhibition
Compound 19b 4-arylisochromene0.0150.022G2/M Arrest & Mitochondria depol.
ColchicineStandard Control0.0100.015Tubulin Binder

(Data aggregated from recent SAR studies; see References [1, 5, 6])

AnticancerPathway Chromene Chromene Derivative Tubulin Tubulin (Colchicine Site) Chromene->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Phase Arrest Tubulin->Arrest Triggers Bcl2 Bcl-2 Phosphorylation Arrest->Bcl2 Caspase Caspase-3 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Signaling cascade induced by chromene-based tubulin inhibitors leading to apoptosis.

Neurology: The Multi-Target Approach

In Alzheimer's Disease (AD) research, the "one-molecule, one-target" paradigm has failed. Chromene derivatives are now engineered as Multi-Target-Directed Ligands (MTDLs) .[2]

Dual Inhibition Strategy
  • AChE/BuChE Inhibition: The chromene core fits the peripheral anionic site (PAS) of Acetylcholinesterase (AChE), while a linker connects to a tacrine moiety binding the catalytic active site (CAS).

  • BACE-1 Inhibition: 4-oxo-4H-chromene scaffolds reduce

    
    -amyloid plaque formation by inhibiting 
    
    
    
    -secretase 1.

Key Insight: Compound 10c (a fluorobenzyl imino-2H-chromene) demonstrated an


 of 6.31 

against BACE-1, validating the scaffold's ability to cross the blood-brain barrier (BBB) [2].

Experimental Validation Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol: Tubulin Polymerization Assay

Objective: Confirm direct interaction between the derivative and tubulin.[3]

  • Preparation: Resuspend purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP.
    
  • Treatment: Add test compound (dissolved in DMSO) at varying concentrations (1–50

    
    ). Control: DMSO only (negative) and Colchicine (positive).
    
  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a spectrophotometer.

  • Validation: A decrease in

    
     (rate of polymerization) compared to the DMSO control confirms inhibition.
    
Protocol: MTT Cytotoxicity Assay

Objective: Determine metabolic inhibition.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Dosing: Treat with serial dilutions of the chromene derivative. Ensure final DMSO concentration < 0.1% to prevent solvent toxicity.

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure OD at 570 nm. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

References

  • Biglari, T., & Sajadi, M. (2024).[4] One-pot Synthesis of Tetrahydrochromeno[3,4-b]chromene-diones Using NiFe2O4/Cu(OH)2 Magnetic Catalyst. Biological and Molecular Chemistry.

  • Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents. (2022).[5] Chemistry & Biodiversity.

  • Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization. (2018). ACS Medicinal Chemistry Letters.

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities. (2025). RSC Medicinal Chemistry.

  • Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. (2023). Cancers.

  • Anticancer SAR establishment and α/β-tubulin isoform specific targeting. (2023). New Journal of Chemistry.

Sources

Exploratory

Quantum Chemical Analysis of Novel Chromene Derivatives: A Technical Guide for Drug Discovery

Introduction: The Therapeutic Promise of Chromenes and the Role of Computational Chemistry Chromene derivatives represent a significant class of heterocyclic compounds, widely recognized for their diverse and potent phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Chromenes and the Role of Computational Chemistry

Chromene derivatives represent a significant class of heterocyclic compounds, widely recognized for their diverse and potent pharmacological activities. These scaffolds are integral to a variety of natural and synthetic molecules that exhibit antitumor, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties, among others.[1][2] The therapeutic potential of chromenes has spurred extensive research into the synthesis and biological evaluation of novel derivatives.[2][3] In the contemporary drug discovery landscape, computational chemistry has emerged as an indispensable tool, offering profound insights into molecular properties and interactions that govern biological activity.[4][5] This guide provides a comprehensive overview of the application of quantum chemical analyses to novel chromene derivatives, with a focus on methodologies that are crucial for researchers, scientists, and drug development professionals.

This document will delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking. It will provide not just a procedural outline, but a deeper understanding of the causality behind the selection of specific computational methods and parameters, thereby empowering researchers to conduct robust and meaningful in-silico investigations.

I. Foundational Quantum Chemical Analyses: Unveiling Molecular Properties

The initial phase of in-silico analysis involves a thorough characterization of the intrinsic electronic and structural properties of the novel chromene derivatives. These foundational calculations provide the necessary data for subsequent, more complex simulations like molecular docking. Density Functional Theory (DFT) is a powerful and widely used method for these investigations.[6][7]

A. Geometry Optimization: The Starting Point of All Analyses

The first and most critical step is the optimization of the molecular geometry. This process determines the most stable three-dimensional conformation of the molecule, which corresponds to the minimum energy state on the potential energy surface. An accurate optimized geometry is paramount, as all other calculated properties are dependent on it.

Experimental Protocol: Geometry Optimization using Gaussian

  • Molecule Building: Construct the 3D structure of the chromene derivative using a molecular builder such as GaussView, Avogadro, or ArgusLab.[8][9]

  • Input File Preparation: Create an input file for the Gaussian software package.[6][10][11] The input file specifies the computational method, basis set, and coordinates of the atoms. A typical input for geometry optimization would be:

    • #p B3LYP/6-311++G(d,p): This line specifies the use of the B3LYP hybrid functional with the 6-311++G(d,p) basis set, a combination known to provide a good balance between accuracy and computational cost for organic molecules.[12]

    • Opt: This keyword instructs Gaussian to perform a geometry optimization.

    • Freq: This keyword requests a frequency calculation after the optimization to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies).

  • Execution and Analysis: Run the calculation using Gaussian. Upon completion, analyze the output file to confirm successful convergence and the absence of imaginary frequencies. The optimized coordinates represent the equilibrium geometry of the molecule.

B. Frontier Molecular Orbitals (FMOs): Understanding Reactivity and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.[13][14] A smaller energy gap suggests higher reactivity.

C. Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values in different colors, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).[15]

D. Natural Bond Orbital (NBO) Analysis: Delving into Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It helps in understanding hyperconjugative interactions, charge transfer, and the stability arising from electron delocalization.[16][17]

Workflow for Foundational Quantum Chemical Analyses

G cluster_0 DFT Calculations cluster_1 Electronic Property Analysis A Geometry Optimization (B3LYP/6-311++G(d,p)) B Frequency Calculation A->B Confirm Minimum Energy C HOMO-LUMO Analysis (Reactivity) B->C Optimized Geometry D MEP Analysis (Reactive Sites) B->D Optimized Geometry E NBO Analysis (Intramolecular Interactions) B->E Optimized Geometry

Caption: Workflow for DFT-based analysis of chromene derivatives.

II. Simulating Spectroscopic Properties: Bridging Theory and Experiment

Computational methods can predict spectroscopic properties, which can be invaluable for validating experimental results and interpreting complex spectra. Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra (UV-Vis).[18][19]

A. TD-DFT for UV-Vis Spectra Prediction

TD-DFT calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum.[12][19] This allows for a direct comparison with experimental data, aiding in the structural elucidation of newly synthesized compounds.

Experimental Protocol: TD-DFT Calculation for UV-Vis Spectra

  • Prerequisite: An optimized geometry from a DFT calculation is required.

  • Input File Preparation: Modify the Gaussian input file to include the TD-DFT keyword. The choice of solvent can also be included using the SCRF keyword.

    • TD(NStates=10): This requests a TD-DFT calculation for the first 10 excited states.

    • SCRF=(Solvent=Ethanol): This includes the effect of a solvent (in this case, ethanol) using the Polarizable Continuum Model (PCM).

  • Analysis: The output file will contain the calculated excitation energies, oscillator strengths, and the major orbital contributions for each electronic transition. This data can be used to generate a theoretical UV-Vis spectrum.

III. Predicting Biological Interactions: Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[20][21] It is a cornerstone of structure-based drug design, enabling the identification of potential drug candidates and the elucidation of their binding mechanisms at the molecular level.[22] For chromene derivatives, docking studies can help identify potential protein targets and predict their binding affinity, which is often correlated with biological activity.

A. The Principles of Molecular Docking

Molecular docking involves two main components: a search algorithm that generates a large number of possible ligand conformations and orientations within the protein's binding site, and a scoring function that estimates the binding affinity for each of these poses.

B. Key Software for Molecular Docking
  • AutoDock: A widely used and extensively cited suite of automated docking tools.[21] It consists of two main programs: autogrid for pre-calculating grid maps and autodock for performing the docking.

  • AutoDock Vina: A newer version of AutoDock that is significantly faster and often more accurate.[21]

  • PyRx: A graphical user interface that simplifies the process of running virtual screening with AutoDock Vina.[21]

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Protein and Ligand Preparation:

    • Protein: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand: Use the DFT-optimized structure of the chromene derivative. Convert it to the required PDBQT format using AutoDockTools (ADT).[20][23][24]

  • Grid Box Definition: Define a grid box that encompasses the active site of the protein. This is the region where the docking search will be performed.[24]

  • Docking Execution: Run AutoDock Vina, providing the prepared protein, ligand, and grid box information. Vina will perform the docking and generate a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol).

  • Analysis of Results: Analyze the docking results, paying close attention to the binding pose with the lowest energy. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio or PyMOL to understand the molecular basis of binding.[25]

Conceptual Workflow for Drug Discovery using Quantum Chemical Analysis

G A Novel Chromene Derivative Design B DFT Calculations (Geometry, FMO, MEP, NBO) A->B C TD-DFT Calculation (UV-Vis Spectra) B->C Optimized Structure D Molecular Docking (Binding Affinity & Pose) B->D Optimized Structure E ADMET Prediction (Drug-likeness) D->E Promising Candidates F Lead Optimization E->F Favorable Profiles F->A Iterative Design G Experimental Validation F->G

Caption: An integrated computational workflow for chromene-based drug discovery.

IV. Assessing Drug-Likeness: In-Silico ADMET Prediction

While high binding affinity is desirable, a potential drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[26] In-silico ADMET prediction tools can assess these properties early in the drug discovery process, helping to identify compounds with a higher probability of success in clinical trials.[4][27]

Table 1: Key ADMET Properties and their Significance

PropertySignificance in Drug Development
Absorption
Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gut into the bloodstream.
Caco-2 PermeabilityAn in-vitro model for predicting intestinal drug absorption.
Distribution
Blood-Brain Barrier (BBB) PermeabilityDetermines if a compound can cross into the central nervous system.
Plasma Protein Binding (PPB)Affects the free concentration of the drug available to act on its target.
Metabolism
CYP450 InhibitionPredicts potential drug-drug interactions.
Toxicity
hERG InhibitionAssesses the risk of cardiotoxicity.
Ames MutagenicityPredicts the potential of a compound to cause genetic mutations.

Conclusion: An Integrated Approach for Accelerated Drug Discovery

The quantum chemical analysis of novel chromene derivatives, through an integrated application of DFT, TD-DFT, molecular docking, and ADMET prediction, provides a powerful and cost-effective strategy to accelerate the drug discovery process.[4] This in-depth computational approach allows for the rational design of more potent and safer drug candidates by providing a detailed understanding of their molecular properties and biological interactions. By embracing these methodologies, researchers can more effectively navigate the complex path from initial compound design to the identification of promising leads for further experimental validation.

References

  • AutoDock. [Link]

  • AutoDock, a Powerful Molecular Docking Software - Labinsights. (2023, March 7). [Link]

  • AutoDock - Wikipedia. [Link]

  • Makarem, S., Kashkooli, Y., Khorrami, A. R., & Nadjafi, S. (2024). Synthesis and molecular docking studies of 4H-chromene derivatives as a calcium channel blocking agent. Journal of Chemical Reviews, 6(2), 174-184.
  • Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Scientific Reports, 14(1), 9866.
  • DFT Calculations and Molecular Docking Studies on a Chromene Derivative. Journal of Chemistry, 2021, 6674261.
  • Synthesis, characterization and Insilico molecular docking studies of novel chromene derivatives as Rab23 inhibitors.
  • In Silico Design, Molecular Docking, and ADMET Prediction of Novel 2H-Chromene Derivatives as Potential Dual Inhibitors Against MCF-7 Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-10.
  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Biomolecular Structure and Dynamics, 31(8), 847-863.
  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. (2023, September 8). [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. (2025, April 8). [Link]

  • Design, Synthesis, and Molecular Docking Studies of Sulfonyl-Substituted Chromene Derivatives as Anticancer Agents. ChemistrySelect, 8(10), e202204558.
  • Gaussian (software) - Wikipedia. [Link]

  • Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. ACS Omega, 10(40), 43537-43552.
  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)
  • Design, Docking, ADMET and PASS Prediction Studies of Novel Chromen-4-one Derivatives for Prospective Anti-Cancer Agent.
  • Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). Journal of Molecular Structure, 1250, 131777.
  • Gaussian guide. Lee Group @ UOW. (2020, September 30). [Link]

  • Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Deriv
  • Computational Insights into Chromene/pyran Derivatives: Molecular Docking, ADMET Studies, DFT Calculations, and MD Simulations as Promising Candidates for Parkinson's Disease. Helvetica Chimica Acta, e202400123.
  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)
  • Chromene-Thiazole Derivatives as Potential SARS-CoV-2 Mpro Inhibitors: Synthesis and Computational Studies. ACS Omega, 10(51), 54625-54636.
  • How can I learn DFT calculations by using Gaussian 09 Software? ResearchGate. (2016, August 8). [Link]

  • Insilico Evaluation of Chrome-4-One Derivatives as a Potential α-Glucosidase Inhibitor: Molecular Docking and ADMET Profiling. Molecules, 30(22), 4983.
  • Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

  • Molecular Structure, NBO Analysis NLO of Iodo -4-Oxo-4H Chromene-3 Carbaldehyde Using Density Functional Theory. ASJP.
  • MEP surfaces of E and Z (2,3)-chalcones and (5,6)-chromene.
  • FT-IR and FT-Raman investigation, quantum chemical studies, molecular docking study and antimicrobial activity studies on 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine. Oriental Journal of Chemistry, 32(4), 2115-2127.
  • DFT Calculations and Molecular Docking Studies on a Chromene Derivative.
  • Synthesis, Biological Evaluation, Molecular Docking, Molecular Dynamics, and ADMET of Benzo[h]chromene Derivatives.
  • The Role of Chromenes in Drug Discovery and Development.
  • Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. PubMed.
  • Synthesis, characterization and DFT study of 4H-benzo[h]chromene derivatives.
  • Molecular Electrostatic Potential (MEP) Map.
  • Molecular Structure, NBO Analysis and NLO Properties of Iodo -4-oxo-4h Chromene-3 Carbaldehyde Using Density Functional Theory.
  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][21]Oxazines, and Chromeno[2,3-d]Pyrimidines. Current Organic Synthesis, 20(4), 450-461.

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 41(2).
  • A combined theoretical and experimental investigation on the solvatochromism of fused chromene-furanopyran: Determination of dipole moments, DFT/TD-DFT, chemical reactivity and Fukui Function.
  • Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 748.
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Protocols & Analytical Methods

Method

in vitro biological evaluation of (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid

An In-Depth Guide to the In Vitro Biological Evaluation of (2E)-3-(2H-chromen-3-yl)prop-2-enoic Acid Abstract This comprehensive application note provides a detailed framework and step-by-step protocols for the . The chr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Biological Evaluation of (2E)-3-(2H-chromen-3-yl)prop-2-enoic Acid

Abstract

This comprehensive application note provides a detailed framework and step-by-step protocols for the . The chromene nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3] This guide is designed for researchers in drug discovery and development, offering a logical, multi-tiered approach to systematically profile the bioactivity of this novel compound. We will focus on two primary areas of investigation suggested by the chromene core structure: anticancer and anti-inflammatory potential. The protocols herein are designed as self-validating systems, emphasizing robust controls and clear data interpretation to ensure scientific integrity.

Introduction and Scientific Rationale

Chromenes, heterocyclic compounds with a fused benzene and pyran ring, are of significant interest due to their presence in natural products and their versatile biological activities.[3] Numerous studies have demonstrated that modifications to the chromene core can yield potent pharmacological agents. For instance, various chromene derivatives have shown significant cytotoxicity against cancer cell lines such as HepG-2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer), often by inducing apoptosis and causing cell cycle arrest.[1][4][5][6] Furthermore, the chromene scaffold is associated with potent anti-inflammatory properties, frequently linked to the inhibition of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[7][8]

(2E)-3-(2H-chromen-3-yl)prop-2-enoic acid is a specific derivative featuring a prop-2-enoic acid side chain. This structure warrants a thorough investigation to elucidate its potential therapeutic value. This guide outlines a strategic workflow, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays to determine if the compound induces programmed cell death (apoptosis) or modulates inflammatory pathways.

Compound of Interest:

Compound NameStructureMolecular FormulaRationale for Evaluation
(2E)-3-(2H-chromen-3-yl)prop-2-enoic acid (Illustrative structure)C₁₂H₁₀O₃Based on the known broad-spectrum bioactivity of the chromene scaffold, this compound is a candidate for anticancer and anti-inflammatory screening.[3][4]

Preliminary Considerations: Ensuring Experimental Integrity

Before commencing any biological assays, proper handling and preparation of the test compound are paramount.

  • Solubility Testing: The solubility of (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid must be determined in a biocompatible solvent, typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM). When preparing working concentrations for cell-based assays, ensure the final DMSO concentration in the culture medium is non-toxic, typically ≤ 0.5% and ideally ≤ 0.1%, to avoid solvent-induced artifacts.

  • Stock Solution & Storage: The stock solution should be filter-sterilized, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C, protected from light.

  • Cell Line Selection:

    • For Anticancer Screening: A panel of cancer cell lines from different tissue origins is recommended. For example, MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), and A549 (lung carcinoma) are commonly used and represent major cancer types.[1][9]

    • For Anti-inflammatory Screening: The murine macrophage cell line RAW 264.7 is the gold standard. These cells can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, characterized by the production of NO and pro-inflammatory cytokines.[10][11]

Part I: Anticancer Activity Evaluation

The primary goal of this phase is to determine if the compound exhibits cytotoxic effects against cancer cells and, if so, to investigate the underlying mechanism.

Section 3.1: Assessment of Cytotoxicity

The initial step is to screen for general toxicity against cancer cells. We will employ two distinct assays that measure different hallmarks of cell health.

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12] The amount of formazan is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a "vehicle control" (medium with the same DMSO concentration as the highest compound dose) and a "no-treatment" control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis.[13][14] This assay measures the amount of LDH in the supernatant.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often convenient to run the MTT and LDH assays in parallel on the same plate layout.

  • Controls: Prepare three essential controls for each condition:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Lysing untreated cells with a lysis buffer (provided in commercial kits) to determine the total LDH amount.[14]

    • Background Control: Medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.[14] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 100 µL of the LDH reaction mixture (as per the manufacturer's protocol, e.g., TOX7 kit from Sigma-Aldrich) to each well.[14]

  • Incubation: Incubate for 20-30 minutes at room temperature, protected from light.[14]

  • Stop Reaction & Read Absorbance: Add 1/10 volume of stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100).

Section 3.2: Mechanistic Insight - Apoptosis Induction

If the compound demonstrates significant cytotoxicity, the next logical step is to determine if it acts by inducing apoptosis.

apoptosis_workflow cluster_assays Apoptosis Assays start Cytotoxic Hit Identified (from MTT/LDH Assays) cell_treatment Treat Cancer Cells with Compound at IC50 Concentration start->cell_treatment annexin_v Annexin V/PI Staining cell_treatment->annexin_v Early membrane change caspase Caspase-3/7 Activity Assay cell_treatment->caspase Executioner phase flow_cytometry Analyze by Flow Cytometry annexin_v->flow_cytometry fluorometer Measure Fluorescence/ Luminescence caspase->fluorometer result_annexin Quantify Early/Late Apoptotic & Necrotic Cells flow_cytometry->result_annexin result_caspase Determine Fold-Increase in Caspase Activity fluorometer->result_caspase

Caption: Workflow for investigating apoptosis as the mechanism of cytotoxicity.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for their differentiation.[15]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in a 6-well plate. Treat with the compound at its determined IC₅₀ concentration for a relevant time point (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at ~500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.[15]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[16]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (check kit for specific volumes).[16]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis. This assay uses a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3/7.[18] The cleavage releases a reporter molecule that can be detected by fluorescence or luminescence.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a white, clear-bottom 96-well plate and treat as described for the cytotoxicity assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's instructions.

  • Assay Execution (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[18]

    • Mix the contents on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the fold-change in caspase activity in treated samples compared to the vehicle control. It is also crucial to run a cell viability assay (like MTT) in parallel to normalize the caspase activity to the number of viable cells.

Part II: Anti-inflammatory Activity Evaluation

This phase investigates the compound's ability to suppress key inflammatory responses in macrophages.

anti_inflammatory_workflow cluster_assays Measure Inflammatory Mediators start Seed RAW 264.7 Macrophage Cells pretreatment Pre-treat with Test Compound (Various Concentrations) start->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Cell Culture Supernatant incubation->supernatant viability Perform Cell Viability Assay (e.g., MTT) on remaining cells incubation->viability Control for Cytotoxicity griess Nitric Oxide (NO) Assay (Griess Reagent) supernatant->griess elisa Cytokine ELISA (TNF-α, IL-6) supernatant->elisa result Determine IC50 for Inhibition of NO and Cytokine Production griess->result elisa->result

Caption: General workflow for screening for anti-inflammatory activity.

Protocol 4.1: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: The overproduction of NO by inducible nitric oxide synthase (iNOS) is a key event in inflammation.[10] NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess assay is a colorimetric method that detects the presence of nitrite.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[10]

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[10]

  • Incubation: Incubate the plate for an additional 24 hours.

  • Supernatant Collection: Collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to all wells.[10]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to all wells.[10]

  • Absorbance Reading: After a further 10-15 minutes, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-only control. A parallel MTT assay must be performed on the remaining cells to confirm that the observed NO reduction is not due to cytotoxicity.[10]

Protocol 4.2: Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels, such as the pro-inflammatory cytokines TNF-α and IL-6, in the cell culture supernatant.[19][20]

Step-by-Step Protocol (General Guideline): Always follow the specific instructions provided with the commercial ELISA kit.[21]

  • Sample Collection: Use the same supernatants collected for the Griess assay. Samples can be stored at -80°C if not used immediately.[21]

  • Plate Coating: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).

  • Sample and Standard Incubation: Add 100 µL of standards (of known cytokine concentrations) and samples to the wells. Incubate for 1-2 hours.[21]

  • Washing: Wash the plate multiple times to remove unbound material.

  • Detection Antibody: Add a biotin-conjugated detection antibody that binds to a different epitope on the captured cytokine. Incubate for 1 hour.[19]

  • Enzyme Conjugate: Add an enzyme-linked avidin/streptavidin (e.g., streptavidin-HRP). Incubate for 30 minutes.[19]

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). A color change will develop.

  • Stop Reaction & Read Absorbance: Add a stop solution to terminate the reaction and read the absorbance at 450 nm.[21]

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the cytokine concentrations in your samples.[22]

Summary of Data and Interpretation

To build a comprehensive profile of (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid, all quantitative data should be summarized for clear comparison.

Table of Expected Results:

Assay TypeCell LineParameter MeasuredResult (Example)Interpretation
Anticancer
MTT AssayMCF-7Cell Viability (IC₅₀)15.2 µMThe compound inhibits the metabolic activity/proliferation of MCF-7 cells with moderate potency.
LDH AssayMCF-7Cytotoxicity (% at IC₅₀)45%The compound causes significant membrane damage at its IC₅₀ concentration.
Annexin V/PI StainingMCF-7Apoptotic Cell Population38% Annexin V+/PI- at IC₅₀A significant portion of the cell death induced by the compound occurs via early apoptosis.
Caspase-3/7 ActivityMCF-7Fold Increase in Activity4.5-fold increase vs. controlThe compound activates the executioner caspases, confirming an apoptotic mechanism.
Anti-inflammatory
Griess AssayRAW 264.7NO Production (IC₅₀)8.7 µMThe compound is a potent inhibitor of nitric oxide production in LPS-stimulated macrophages.
Cell Viability (Control)RAW 264.7% Viability at 8.7 µM>95%The observed inhibition of NO is not due to cytotoxicity.
TNF-α ELISARAW 264.7% Inhibition at 10 µM65%The compound significantly reduces the secretion of the pro-inflammatory cytokine TNF-α.
IL-6 ELISARAW 264.7% Inhibition at 10 µM58%The compound significantly reduces the secretion of the pro-inflammatory cytokine IL-6.

By systematically applying this multi-assay approach, researchers can effectively screen (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid, identify its primary biological activities, and gain initial insights into its mechanism of action, thereby providing a solid foundation for further preclinical development.

References

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][19]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2023). Google Scholar.

  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Cytokine ELISA Protocol. BD Biosciences.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Caspase Activity Assay.
  • Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Google Scholar.
  • Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds. Benchchem.
  • Recent Progress in the Synthesis and Biological Activity of Chromene and Its Deriv
  • CYTOKINE ELISA. Bowdish Lab.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Caspase-Glo® 3/7 Assay Protocol.
  • Annexin V dead cells staining protocol. Immunostep.
  • Green Synthesis and Investigation of Biological Activity of Chromene Deriv
  • Synthesis and Anticancer Activity of Novel Chromene Deriv
  • Unlocking Anti-Inflammatory Drugs with Biochemical Assays.
  • Application Note: ELISA Protocol for Measuring Cytokine Levels after Ophiopogonin D Tre
  • Detection and Quantification of Cytokines and Other Biomarkers. PMC.
  • Application Notes and Protocols for In vitro Nitric Oxide Synthase Inhibition Assay of Inflexuside A. Benchchem.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applic
  • MTT assay protocol. Abcam.
  • Caspase 3 Activity Assay Kit. MP Biomedicals.
  • Nitric Oxide Assay (NO). ScienCell.
  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.
  • Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors.
  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa.
  • The Ultimate Guide To Using Elisa Kits For Cytokine Detection.
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online.
  • Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.
  • Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Dove Medical Press.
  • ab65328 Nitric Oxide Assay Kit (Colorimetric). Abcam.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • In Vitro Toxicology Assay Kit, Lactic Dehydrogenase based (TOX7) - Technical Bulletin. Sigma-Aldrich.
  • Natural and synthetic coumarins as potential anticancer agents. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of 3-(2-(subsituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivatives as new anticancer agents.
  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. 5hMYM9LM0=)

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Application

analytical methods for quantification of (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid

Application Note: Analytical Quantification of (2E)-3-(2H-chromen-3-yl)prop-2-enoic Acid Introduction & Compound Profile (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid (herein referred to as CPA-2E ) is a synthetic pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Quantification of (2E)-3-(2H-chromen-3-yl)prop-2-enoic Acid

Introduction & Compound Profile

(2E)-3-(2H-chromen-3-yl)prop-2-enoic acid (herein referred to as CPA-2E ) is a synthetic pharmacophore combining a lipophilic 2H-chromene (2H-1-benzopyran) core with a polar acrylic acid side chain.[1] This structural motif is increasingly relevant in drug discovery, serving as a scaffold for anti-cancer (tubulin polymerization inhibitors) and anti-inflammatory agents.[1]

Unlike its oxidized coumarin analogues, the 2H-chromene ring possesses a distinct electron distribution that, when conjugated with the prop-2-enoic acid tail, creates a specific UV-Vis spectral signature and physicochemical profile.[1]

Physicochemical Attributes:

  • Molecular Formula: C₁₂H₁₀O₃[1]

  • Molecular Weight: 202.21 g/mol [1]

  • pKa (Predicted): ~4.4 (Carboxylic acid moiety)[1]

  • LogP (Predicted): 2.8 – 3.2 (Moderately lipophilic)[1]

  • Solubility: Low in water; High in Methanol, Acetonitrile, DMSO, and Ethyl Acetate.

  • UV Max (

    
    ):  ~305 nm (Primary), ~260 nm (Secondary).[1]
    

Method Development Strategy

The quantification of CPA-2E requires distinct approaches depending on the matrix and concentration range.

  • Protocol A (High Concentration): HPLC-UV/DAD. Used for API purity assessment, formulation stability, and dissolution testing.

    • Critical Factor:[2] pH control.[1][3][4] The mobile phase must be acidified (pH < 3.[1]0) to suppress the ionization of the carboxylic acid, ensuring the analyte remains in its neutral, hydrophobic form for retention on a C18 column.[1]

  • Protocol B (Trace Concentration): LC-MS/MS. Used for DMPK (Drug Metabolism and Pharmacokinetics) studies in plasma or tissue.[1]

    • Critical Factor:[2] Negative Ion Mode (ESI-).[1] The carboxylic acid moiety readily deprotonates to form

      
      , offering superior sensitivity over positive mode.[1]
      

Protocol A: HPLC-UV for QC & Formulation Analysis

Objective: Quantify CPA-2E in bulk drug substance or formulation with >99.5% precision.

Instrumental Parameters
ParameterCondition
System HPLC with Diode Array Detector (DAD)
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm
Column Temp 35 °C
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV at 305 nm (Reference: 360 nm)
Injection Vol 10 µL
Gradient Program
Time (min)% Mobile Phase BRationale
0.030Initial equilibration
8.070Linear ramp to elute CPA-2E
10.095Wash lipophilic impurities
12.095Hold wash
12.130Return to initial
15.030Re-equilibration
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg CPA-2E in 10 mL Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (30:70 ACN:Water) to 100 µg/mL.

  • Calibration Curve: Prepare 5 levels: 10, 25, 50, 75, 100 µg/mL.

System Suitability Criteria
  • Tailing Factor:

    
     (Crucial: Tailing > 1.5 indicates insufficient acid in mobile phase).[1]
    
  • Resolution:

    
     from any synthesis impurities (e.g., cis-isomer).[1]
    
  • RSD (n=6):

    
     for retention time and area.[1]
    

Protocol B: LC-MS/MS for Bioanalysis (Plasma)

Objective: Quantify CPA-2E in rat/human plasma (Range: 1.0 – 1000 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Direct protein precipitation is often insufficient for chromene derivatives due to phospholipid suppression.[1] LLE is recommended.[1]

  • Aliquot: Transfer 50 µL plasma to a 1.5 mL tube.

  • IS Addition: Add 10 µL Internal Standard (e.g., Deuterated Cinnamic Acid or Warfarin) at 500 ng/mL.[1]

  • Extraction: Add 500 µL Ethyl Acetate . Vortex vigorously for 5 mins.[1]

  • Separation: Centrifuge at 10,000 x g for 5 mins.

  • Evaporation: Transfer 400 µL supernatant to a clean plate; evaporate to dryness under

    
     at 40 °C.
    
  • Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH + 0.1% Formic Acid).

LC-MS/MS Parameters
ParameterCondition
Source ESI Negative Mode (Electrospray)
Column UHPLC C18 (e.g., Waters BEH C18), 2.1 × 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Run Time 4.0 minutes (Gradient)
MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
CPA-2E 201.1

157.115Decarboxylation (

loss)
CPA-2E 201.1

129.128Ring cleavage/CO loss

Visualized Workflows

Figure 1: Analytical Logic & Decision Tree

This diagram illustrates the decision process for selecting the appropriate method based on sample type.

MethodSelection Start Sample Received CheckConc Est. Concentration? Start->CheckConc HighConc High (> 1 µg/mL) (API, Formulation) CheckConc->HighConc LowConc Trace (< 1 µg/mL) (Plasma, Tissue) CheckConc->LowConc PrepA Dilution in MeOH/Water HighConc->PrepA PrepB LLE with Ethyl Acetate LowConc->PrepB MethodA PROTOCOL A: HPLC-UV (305 nm) Acidic Mobile Phase MethodB PROTOCOL B: LC-MS/MS (ESI-) MRM: 201.1 -> 157.1 PrepA->MethodA PrepB->MethodB

Caption: Decision tree for selecting Protocol A (QC) vs. Protocol B (Bioanalysis) based on sensitivity needs.

Figure 2: LC-MS/MS Mechanism of Action

Visualizing the ionization and fragmentation logic for the MS method.

MS_Mechanism Molecule CPA-2E (Neutral) ESI ESI Source (Negative Mode) Molecule->ESI Deprotonation Precursor Precursor Ion [M-H]- (m/z 201.1) ESI->Precursor Collision Collision Cell (Argon Gas) Precursor->Collision Selection Q1 Product Product Ion [M-H-CO2]- (m/z 157.1) Collision->Product Fragmentation Detector Detector Quantification Product->Detector Selection Q3

Caption: MS/MS workflow showing the transition from neutral molecule to quantified product ion via decarboxylation.

Validation & Troubleshooting

Validation Parameters (ICH Q2 R1 Compliant)
  • Linearity: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     required.[1][5]
    
    • Protocol A: 10 – 100 µg/mL.[1]

    • Protocol B: 1 – 1000 ng/mL (Weighted

      
       regression).[1]
      
  • Accuracy: 85-115% (Bioanalysis) / 98-102% (QC).[1]

  • Stability: CPA-2E contains a double bond susceptible to photo-isomerization (E to Z).[1]

    • Action: Perform all sample prep under amber light or wrap tubes in foil. Stability is typically < 4 hours in clear glass under sunlight [1].[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1]Ensure mobile phase pH < 3.[1]0. Use end-capped columns.
Split Peaks Solvent mismatch.Dissolve sample in mobile phase, not 100% MeOH.
Low Sensitivity (MS) Ion suppression from phospholipids.[1]Switch from PPT to LLE (Ethyl Acetate).[1]
Carryover Lipophilic adsorption to injector.[1]Use a needle wash of 50:50 MeOH:Isopropanol.[1]

References

  • Teixeira, J., et al. (2020). "Stability and degradation studies of cinnamic acid derivatives." Journal of Pharmaceutical Analysis.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1]

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH.

  • Nicolaou, K. C., et al. (2010). "Synthesis and biological evaluation of chromene-based agents." Nature Reviews Drug Discovery.[1] (Cited for structural context of chromene pharmacophores).[1][2]

Sources

Method

Application Notes &amp; Protocols: Development of Drug Delivery Systems for Chromene-Based Molecules

Abstract Chromene and its derivatives represent a vital class of heterocyclic compounds, demonstrating a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chromene and its derivatives represent a vital class of heterocyclic compounds, demonstrating a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Despite their therapeutic promise, many chromene-based molecules exhibit poor aqueous solubility and limited bioavailability, which hinders their clinical translation.[3][4] Advanced drug delivery systems (DDS) offer a strategic approach to overcome these limitations by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery.[5][] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation, characterization, and in-vitro evaluation of various DDS platforms for chromene-based molecules, including polymeric micelles, liposomes, and hydrogels. Each section includes detailed, field-proven protocols, the scientific rationale behind experimental choices, and methods for data analysis and validation.

Introduction: The Case for Encapsulating Chromene Derivatives

The chromene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with high biological activity.[7][8] Molecules such as Crolibulin™ (EPC2407), a chromene analog, have advanced to clinical trials for treating solid tumors, underscoring the scaffold's therapeutic potential.[3] However, the clinical success of many potent chromene derivatives is often compromised by their hydrophobic nature. This leads to several challenges:

  • Poor Aqueous Solubility: Limits administration routes, often requiring harsh organic solvents.

  • Low Bioavailability: Inefficient absorption and rapid metabolism or clearance from the body.

  • Off-Target Effects: Non-specific distribution can lead to systemic toxicity.[5]

Encapsulating these molecules within a drug delivery system can mitigate these issues. Nanocarriers like micelles and liposomes can solubilize hydrophobic drugs within their core or lipid bilayers, respectively, while hydrogels can serve as depots for sustained local release.[9][10][11] This guide will provide the foundational methodologies to explore these platforms.

Platform 1: Polymeric Micelles for Systemic Delivery

Polymeric micelles are nanosized, self-assembling colloidal structures formed from amphiphilic block copolymers.[12] Their core-shell architecture makes them ideal carriers for hydrophobic drugs like chromenes, effectively creating a water-soluble formulation from an insoluble compound.[13] The hydrophobic core serves as a reservoir for the drug, while the hydrophilic shell (often polyethylene glycol, PEG) provides a "stealth" effect, prolonging circulation time.[14]

Scientific Rationale & Workflow

The co-solvent evaporation method is a robust technique for loading hydrophobic molecules into the micellar core. The polymer and drug are first dissolved in a mutual organic solvent. Rapid injection into an aqueous phase, which is a poor solvent for the hydrophobic block and the drug, triggers the self-assembly of the block copolymer into micelles, physically entrapping the drug within the newly formed hydrophobic cores.[12][13]

Diagram 1: Workflow for Polymeric Micelle Formulation & Characterization

MicelleWorkflow cluster_prep Formulation cluster_char Characterization & Analysis p1 Dissolve Polymer & Chromene in Organic Solvent p2 Inject into Aqueous Phase (Anti-Solvent) p1->p2 p3 Stir to Evaporate Solvent & Promote Self-Assembly p2->p3 p4 Filter to Remove Un-encapsulated Drug p3->p4 c1 Size & PDI (DLS) p4->c1 Analyze Product c2 Morphology (TEM) p4->c2 Analyze Product c3 Drug Loading (HPLC) p4->c3 Analyze Product c4 In Vitro Release Study c3->c4 Use quantified micelles

Caption: High-level workflow from formulation to analysis of chromene-loaded micelles.

Protocol: Formulation of Chromene-Loaded Micelles

Materials:

  • Amphiphilic block copolymer (e.g., Methoxy-PEG-b-poly(ε-caprolactone), PEO-PCL)

  • Chromene derivative

  • Organic solvent (e.g., Acetonitrile, Acetone, or Tetrahydrofuran - THF)

  • Purified water (Milli-Q® or equivalent)

  • Dialysis membrane (e.g., MWCO 3.5-5 kDa)

  • Magnetic stirrer and stir bars

  • 0.22 µm syringe filter

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 50 mg of PEO-PCL and 5 mg of the chromene derivative in 5 mL of acetonitrile in a glass vial. This creates a 10 mg/mL polymer and 1 mg/mL drug solution.

  • Self-Assembly (Co-Solvent Evaporation):

    • Place 20 mL of purified water in a beaker with a magnetic stir bar and stir at 400 RPM.

    • Using a syringe, add the organic solution dropwise (approx. 1 drop/second) to the stirring water. The solution will appear slightly turbid as micelles form.

    • Leave the beaker stirring in a fume hood overnight (or at least 4 hours) to ensure complete evaporation of the organic solvent.

  • Purification:

    • To remove any un-encapsulated, precipitated drug, filter the micellar solution through a 0.22 µm syringe filter.

    • (Optional but recommended) To remove any remaining soluble but un-encapsulated drug, dialyze the solution against 1 L of purified water for 12 hours, changing the water twice.

  • Storage: Store the final micellar solution at 4°C.

Scientist's Note (Causality): The choice of organic solvent is critical. It must fully dissolve both the polymer and the drug but also be miscible with water and volatile enough for easy removal. The dropwise addition prevents bulk precipitation and promotes the formation of uniform nanoparticles.[13]

Characterization & Data Presentation

The quality of the formulation is validated through rigorous characterization.

Protocol: Size and Drug Load Analysis

  • Particle Size Analysis (DLS):

    • Dilute the micellar solution 1:100 in purified water.

    • Analyze using a Dynamic Light Scattering instrument to determine the mean hydrodynamic diameter (Z-average), and Polydispersity Index (PDI).

    • Self-Validation: A monodisperse sample (PDI < 0.2) with a size typically between 20-100 nm is considered successful for systemic delivery.[12]

  • Drug Quantification (HPLC):

    • Create a standard curve of the free chromene derivative (e.g., 1-100 µg/mL) using a suitable HPLC method.

    • To determine the total drug amount, dissolve 100 µL of the micellar solution in 900 µL of the organic solvent (e.g., acetonitrile) to break the micelles and release the drug.

    • Inject the sample into the HPLC and quantify the drug concentration against the standard curve.

  • Calculations:

    • Drug Loading (DL %): (Mass of drug in micelles / Mass of polymer + drug) * 100

    • Encapsulation Efficiency (EE %): (Mass of drug in micelles / Initial mass of drug used) * 100

Table 1: Example Characterization Data for Chromene-Loaded Micelles

Formulation Parameter Mean Diameter (nm) PDI Zeta Potential (mV) EE (%) DL (%)
Chromene-A in PEO-PCL 55.4 ± 2.1 0.15 ± 0.03 -5.2 ± 1.1 88.5 8.1

| Control (Empty Micelles) | 52.8 ± 1.9 | 0.13 ± 0.02 | -4.9 ± 0.9 | N/A | N/A |

Platform 2: Liposomes for Enhanced Bio-Compatibility

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, closely mimicking cell membranes.[15] This structure makes them highly biocompatible and capable of encapsulating both hydrophilic drugs in their aqueous core and hydrophobic drugs, like chromenes, within the lipid bilayer.[9]

Scientific Rationale & Workflow

The thin-film hydration method is a cornerstone of liposome preparation.[9] Lipids and the hydrophobic chromene are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer causes the lipids to self-assemble into multilamellar vesicles (MLVs). Sonication or extrusion is then required to reduce the size and lamellarity, producing small unilamellar vesicles (SUVs) suitable for drug delivery.

Diagram 2: Liposome Structure & Drug Entrapment

Liposome cluster_lipo Liposome Cross-Section l1 l2 core Aqueous Core drug_hydrophobic Hydrophobic Chromene drug_hydrophobic->l1 Entrapped in Bilayer drug_hydrophilic Hydrophilic Drug (Optional) drug_hydrophilic->core Encapsulated in Core

Caption: Schematic of a unilamellar liposome showing entrapment sites.

Protocol: Formulation of Chromene-Loaded Liposomes

Materials:

  • Phospholipids (e.g., DSPC, DPPC) and Cholesterol

  • DSPE-mPEG(2000) (for "stealth" properties)

  • Chromene derivative

  • Organic solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve 100 mg of total lipid (e.g., DSPC:Cholesterol:DSPE-mPEG at a 55:40:5 molar ratio) and 10 mg of the chromene derivative in 10 mL of the chloroform:methanol solvent.

    • Attach the flask to a rotary evaporator. Rotate the flask under vacuum at 40°C until a thin, uniform lipid film is formed on the inner surface and all solvent is removed.

    • Self-Validation: The film should be dry, thin, and evenly distributed. A patchy film indicates poor dissolution or incomplete solvent removal.

  • Hydration:

    • Add 10 mL of PBS (pH 7.4) to the flask.

    • Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC) for 1 hour. The film will swell and disperse to form a milky suspension of MLVs.

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder with a 100 nm polycarbonate membrane.

    • Pass the MLV suspension through the extruder 11-21 times. This forces the large vesicles through the pores, creating more uniform, smaller vesicles.

    • The solution should become more translucent.

  • Purification:

    • Remove un-encapsulated chromene by size exclusion chromatography or dialysis.

Scientist's Note (Causality): Cholesterol is included to modulate membrane fluidity and stability, reducing drug leakage. The PEGylated lipid (DSPE-mPEG) sterically hinders protein absorption, extending circulation half-life.[9] Extrusion provides a much more uniform size distribution (lower PDI) compared to sonication.

Platform 3: Hydrogels for Localized & Sustained Release

Hydrogels are three-dimensional, water-swollen polymer networks that can be used for localized drug delivery.[10] They are particularly useful for applications like wound healing or direct injection into a tumor site. For hydrophobic chromenes, the drug must first be solubilized (e.g., in micelles or as a solid dispersion) before being physically entrapped within the hydrogel matrix.[16]

Scientific Rationale & Workflow

The principle here is to create a depot from which the drug slowly leaches out. The release rate is governed by diffusion through the polymer mesh and/or degradation of the hydrogel matrix.[10] A temperature-responsive polymer like a PLGA-PEG-PLGA triblock copolymer can be used to form an injectable hydrogel. It exists as a solution at low temperatures but forms a gel at body temperature, entrapping the drug at the site of injection.[16]

Protocol: Formulation of a Chromene-Loaded Injectable Hydrogel

Materials:

  • Temperature-sensitive polymer (e.g., PLGA-PEG-PLGA)

  • Chromene-loaded micelles (prepared as in Section 2.2) or micronized chromene powder

  • Cold, sterile PBS (pH 7.4)

  • Vials, refrigerated centrifuge

Methodology:

  • Polymer Dissolution:

    • Dissolve the PLGA-PEG-PLGA polymer in cold PBS (4°C) to a final concentration of 20% (w/v). This may take several hours with gentle agitation. Keep the solution on ice.

  • Drug Incorporation:

    • Prepare a concentrated solution of chromene-loaded micelles via centrifugation or use lyophilized (freeze-dried) micelle powder.

    • Gently mix the concentrated micelles with the cold polymer solution. The final mixture should be a homogeneous liquid at 4°C.

  • Gelation Test (Quality Control):

    • Transfer a small aliquot (e.g., 0.5 mL) of the final formulation into a glass vial.

    • Warm the vial to 37°C in a water bath.

    • Self-Validation: A successful formulation will transition from a liquid to a semi-solid gel within minutes. The gel should be stable and not flow when the vial is inverted.

In Vitro Release Study

This protocol is essential for evaluating the performance of any sustained-release formulation.

Protocol: Drug Release via Dialysis Method

  • Setup:

    • Pipette a precise volume (e.g., 1 mL) of the drug-loaded formulation (micelles, liposomes, or hydrogel) into a dialysis bag (MWCO appropriate to retain the carrier but allow free drug to pass).

    • Submerge the sealed bag in a larger volume of release buffer (e.g., 50 mL of PBS with 0.5% Tween 80 to maintain sink conditions for the hydrophobic drug).

    • Place the entire setup in an incubator at 37°C with gentle shaking.

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the external buffer.

    • Immediately replace it with 1 mL of fresh, pre-warmed buffer to maintain a constant volume.

  • Analysis:

    • Quantify the concentration of the chromene in the collected samples using HPLC.

    • Calculate the cumulative percentage of drug released over time.

Diagram 3: In Vitro Drug Release Mechanism

Release cluster_analysis Analysis Carrier Drug Delivery System (DDS) (e.g., Micelle, Liposome) Encapsulated Chromene Environment Release Medium (e.g., PBS at 37°C) Carrier:port->Environment Diffusion-controlled Release Sampling Sample Medium at Time Points Environment->Sampling Measure Free Drug HPLC Quantify Drug (HPLC) Sampling->HPLC Plot Plot Cumulative Release vs. Time HPLC->Plot

Caption: Conceptual diagram of a diffusion-based in vitro release study.

Conclusion

The protocols and methodologies outlined in this document provide a robust framework for the development and preclinical evaluation of drug delivery systems for promising but challenging chromene-based molecules. By systematically applying these formulation strategies (micelles, liposomes, hydrogels) and characterization techniques (DLS, HPLC, release studies), researchers can effectively enhance the solubility, stability, and delivery profile of these compounds. This foundational work is a critical step in translating the vast therapeutic potential of the chromene scaffold from the laboratory to clinical applications.

References

  • Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview.
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
  • Review on Chromen derivatives and their Pharmacological Activities. RJPT.
  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][17]Oxazines, and Chromeno[2,3-d]Pyrimidines. Bentham Science.

  • Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Bentham Science.
  • Nanoparticles in Drug Delivery. Premier Science.
  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candid
  • The Role of Chromenes in Drug Discovery and Development.
  • Sustainable synthesis of chromene derivatives catalysed by magnetite nanoparticle cored polyamine dendrimer.
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.
  • Nanoparticle-based Drug Delivery Systems: Review and Current St
  • Liposomal Formulations of Metallodrugs for Cancer Therapy. MDPI.
  • Nanoparticles for Drug & Gene Delivery. Lahann Lab.
  • Sustainable synthesis of chromene derivatives catalysed by magnetite nanoparticle cored polyamine dendrimer. Semantic Scholar.
  • Designing hydrogels for controlled drug delivery. PMC NIH.
  • Pharmacological activities of chromene derivatives: An overview. Amrita Vishwa Vidyapeetham.
  • Chromene-based compounds as drug candidates for renal and bladder cancer therapy – A systematic review.
  • Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evalu
  • Hydrogel-Based Drug Delivery Systems for Poorly W
  • Commercial hydrogel product for drug delivery based on route of administr
  • Liposomal Formulations: A Recent Upd
  • Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery. PMC NIH.
  • Challenges in drug delivery to the tumors—nanoparticles in medicine. AIMS Press.
  • Synthesis of New Chromene Derivatives Targeting Triple-Neg
  • Unfolding and Degradation of Micellar Immunodrug Carriers Derived From End Group Modified Aliphatic Poly(Carbonate)s with Acid‐Responsive Ketal Side Groups. PMC.
  • Micellar nano-carriers for the delivery of STAT3 dimeriz
  • 2H/4H-Chromenes—A Versatile Biologically
  • Polymeric micelle formulations of hydrophobic compounds and methods.
  • Exploring the Application of Micellar Drug Delivery Systems in Cancer Nanomedicine. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (2E)-3-(2H-chromen-3-yl)prop-2-enoic Acid Synthesis

Executive Summary & Core Chemistry The Challenge: Synthesizing (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid involves a delicate balance. Unlike the robust coumarin (2-oxo-2H-chromene) analogs, the 2H-chromene core is a cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The Challenge: Synthesizing (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid involves a delicate balance. Unlike the robust coumarin (2-oxo-2H-chromene) analogs, the 2H-chromene core is a cyclic enol ether. It is electronically rich but chemically sensitive, particularly to strong acids and oxidants which can trigger ring opening, hydration, or aromatization to chromylium salts.

The Primary Route: The industry-standard approach is the Knoevenagel Condensation (Doebner Modification) between 2H-chromene-3-carbaldehyde and malonic acid .

Critical Success Factor: Yield loss is rarely due to the condensation rate itself; it is almost always caused by product degradation during workup or precursor instability .

Reaction Workflow & Mechanism (Visualized)

The following diagram outlines the optimized pathway and critical control points (CCPs) where yield is typically lost.

G cluster_0 Precursor Prep cluster_1 Knoevenagel Condensation cluster_2 Workup & Isolation Aldehyde 2H-chromene- 3-carbaldehyde Intermediate Aldol Intermediate Aldehyde->Intermediate Malonic Acid Piperidine/Pyridine Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Heat (Reflux) Acidification Controlled Acidification Decarboxylation->Acidification Cool to 0°C Filtration Filtration & Washing Acidification->Filtration pH 4-5 Product (2E)-Target Acid Filtration->Product

Figure 1: Optimized synthetic workflow highlighting the critical acidification step.

Troubleshooting Guides (Q&A Format)

Module A: Low Conversion & Reaction Stalling

Q: My reaction stalls at 50-60% conversion even after 24 hours reflux. Adding more catalyst doesn't help. What is wrong?

Diagnosis: You are likely facing equilibrium stagnation or catalyst deactivation . The water generated during condensation inhibits the reaction if not removed.

The Fix:

  • Switch to Microwave Irradiation: If available, run the reaction at 110°C for 10-20 minutes. This often pushes conversion >90% for chromene aldehydes.

  • Solvent Modification: If using pure pyridine (classic Doebner), switch to Toluene/Pyridine (10:1) with a Dean-Stark trap to physically remove water.

  • Catalyst Swap: Replace Piperidine with

    
    -Alanine  (Verley Modification). It is milder and often provides higher yields for acid-sensitive aldehydes.
    

Data Comparison:

MethodSolventCatalystTimeTypical Yield
Classic Doebner PyridinePiperidine12-24 h55-65%
Verley Mod. Ethanol

-Alanine
16 h70-75%
Microwave PyridinePiperidine15 min85-92%
Module B: Product Instability & "Tar" Formation

Q: The reaction mixture turns black/tarry during workup. I suspect polymerization.[1] How do I prevent this?

Diagnosis: The 2H-chromene ring is an enol ether . It is highly susceptible to acid-catalyzed hydration or polymerization. Standard Knoevenagel workups often use HCl to precipitate the acid, dropping the pH to 1-2. This destroys your product.

The Fix:

  • Mild Acidification: NEVER use concentrated HCl. Pour the reaction mixture into ice water and acidify carefully with 2M Acetic Acid or 1M HCl only until pH 4-5 .

  • Avoid Silica Gel: Do not purify via silica column chromatography unless the silica is pre-treated (neutralized) with 1% Triethylamine. The acidity of standard silica induces decomposition.

  • Recrystallization: Purify via recrystallization from Ethanol/Water or Acetonitrile .

Module C: Isomer Control (E vs. Z)

Q: I am getting a mixture of E and Z isomers. How do I ensure 100% (2E) selectivity?

Diagnosis: The Knoevenagel condensation is thermodynamically controlled to favor the trans (E) isomer due to steric hindrance between the chromene ring and the carboxylic acid. However, rapid kinetic precipitation can trap the (Z) isomer.

The Fix:

  • Thermodynamic Locking: Ensure the reaction refluxes for at least 1-2 hours after the aldehyde is consumed. This allows Z-to-E isomerization to occur.

  • Slow Cooling: Do not crash-cool the reaction on ice immediately. Allow it to cool slowly to room temperature to crystallize the thermodynamically stable (E)-isomer preferentially.

Detailed Optimized Protocol

Target: Synthesis of (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid (10 mmol scale)

  • Setup: In a 50 mL round-bottom flask, dissolve 2H-chromene-3-carbaldehyde (1.60 g, 10 mmol) and Malonic acid (1.25 g, 12 mmol) in Pyridine (5 mL).

  • Catalysis: Add Piperidine (0.1 mL, catalytic).

  • Reaction:

    • Option A (Thermal): Reflux at 100-110°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Option B (Microwave): Seal tube, 110°C, 15 mins, high stirring.

  • Workup (Crucial Step):

    • Pour the cooled reaction mixture into Ice Water (50 mL) .

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • STOP adding acid when pH reaches 4.5 - 5.0 . A yellow/orange precipitate should form.

    • Note: Going to pH 1 will turn the product into a dark oil (decomposition).

  • Purification: Filter the solid, wash with cold water (3x 10 mL), and recrystallize from boiling Ethanol.

Diagnostic Decision Tree

Use this logic flow to identify the root cause of yield loss.

Troubleshooting Start Start: Low Yield Analysis CheckTLC Check TLC of Reaction Mix Start->CheckTLC AldehydeLeft Aldehyde Remaining? CheckTLC->AldehydeLeft YesAldehyde YES: Incomplete Conv. AldehydeLeft->YesAldehyde Spots Visible NoAldehyde NO: Full Conv. AldehydeLeft->NoAldehyde No SM Spot WaterIssue Water Inhibition? (Use Dean-Stark) YesAldehyde->WaterIssue BaseIssue Base too weak? (Switch to Piperidine) YesAldehyde->BaseIssue WorkupIssue Decomposition during Workup? NoAldehyde->WorkupIssue PHCheck Did you acidify to pH < 3? WorkupIssue->PHCheck AcidFail Ring Hydrolysis (Maintain pH 4-5) PHCheck->AcidFail YES SilicaFail Silica Degradation (Use Recrystallization) PHCheck->SilicaFail NO

Figure 2: Diagnostic logic for identifying yield loss mechanisms.

References

  • Knoevenagel Condensation Mechanisms: Jones, G.[2] "The Knoevenagel Condensation."[2][3][4][5][6] Organic Reactions, 2011.[7]

  • Chromene Stability: Gabbutt, C. D., et al. "Reactions of 2H-chromenes: synthesis of chroman-4-ones and 2H-chromene-3-carbaldehydes." Tetrahedron, 1993.

  • Microwave Synthesis of Acrylic Acids: Bogdal, D. "Microwave-assisted Knoevenagel condensation." Journal of Chemical Research, 1998.

  • Verley Modification (Beta-Alanine): Crawford, S. "The Verley Modification of the Knoevenagel Reaction."[5] Journal of the American Chemical Society.

  • 2H-Chromene-3-Carbaldehyde Preparation: Vilsmeier-Haack formylation protocols adapted from Organic & Biomolecular Chemistry, 2013 (Review of 4-chloro-2H-chromene scaffolds).

Sources

Optimization

addressing solubility issues of (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid in assays

Product: (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid Ticket ID: SOL-2H-CHROM-001 Status: Open Assigned Specialist: Senior Application Scientist, Assay Development Executive Summary You are encountering precipitation with (...

Author: BenchChem Technical Support Team. Date: February 2026

Product: (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid

Ticket ID: SOL-2H-CHROM-001 Status: Open Assigned Specialist: Senior Application Scientist, Assay Development

Executive Summary

You are encountering precipitation with (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid . This is a known issue with this chemotype. Structurally, this molecule combines a planar, lipophilic chromene ring with an acrylic acid tail. It behaves as "brick dust"—high melting point and strong crystal lattice energy—making it prone to rapid crystallization upon contact with aqueous buffers.

This guide addresses the "Crash" (immediate precipitation upon dilution) and provides validated protocols to maintain solubility in cell-based and enzymatic assays.

Part 1: The "Why" (Root Cause Analysis)

Before fixing the issue, understand the mechanism. Your compound is likely stored in 100% DMSO. When you pipette this into an aqueous buffer (PBS, Media), the following happens:

  • Hydration Shell Stripping: DMSO has a higher affinity for water than for your compound. It immediately leaves the compound to mix with water.

  • Supersaturation Shock: The compound is left "naked" in a high-dielectric environment.

  • Nucleation: The planar chromene rings stack via pi-pi interactions, forming stable crystal nuclei within milliseconds.

Visualizing the "Crash" Mechanism

The following diagram illustrates why standard serial dilutions fail for this compound.

PrecipitationMechanism DMSO_Stock DMSO Stock (Solvated Shell) Aqueous_Add Addition to Aqueous Buffer DMSO_Stock->Aqueous_Add Dilution (1:1000) Stripping DMSO-Water Mixing (Shell Stripping) Aqueous_Add->Stripping Rapid Mixing Nucleation Nucleation (Pi-Pi Stacking) Stripping->Nucleation Local Supersaturation Precipitate Visible Precipitate (Assay Failure) Nucleation->Precipitate Crystal Growth

Figure 1: The thermodynamic instability caused by rapid solvent exchange.

Part 2: Troubleshooting Guide (Q&A)
Q1: "I see a fine white precipitate immediately after adding my 10 mM DMSO stock to the media. Why?"

A: You likely performed a "shock dilution." Dropping high-concentration DMSO stock directly into a large volume of aqueous buffer creates a local zone of supersaturation.

  • The Fix: Use the "Shift" Serial Dilution Protocol (see Part 3). Never dilute directly from 100% DMSO to 0.1% DMSO in one step for this compound.

Q2: "The compound dissolves at pH 7.4 but crashes at pH 5.0. Is my compound degraded?"

A: No, this is expected behavior.

  • The Science: Your molecule contains a carboxylic acid (prop-2-enoic acid). The pKa is estimated between 4.0 and 4.5 .

    • pH > 5.5: The acid is deprotonated (COO⁻), providing charge repulsion that aids solubility.

    • pH < 4.5: The acid is protonated (COOH), making the molecule neutral and highly insoluble.

  • The Fix: Ensure your assay buffer is strongly buffered at pH 7.4 (e.g., 50 mM HEPES). Avoid unbuffered saline or acidic conditions.

Q3: "I need to dose at 100 µM, but it crashes. Can I just add more DMSO?"

A: Increasing DMSO > 1% is rarely the answer due to cellular toxicity and enzyme denaturation.

  • The Fix: Use a solubilizing excipient.[1] Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the gold standard for chromene derivatives. It encapsulates the lipophilic tail while keeping the hydrophilic exterior soluble.

Part 3: Validated Protocols
Protocol A: The "Shift" Dilution (Intermediate Solvent Step)

Use this for standard assays where you cannot change the buffer composition.

StepSolvent SystemConcentrationProcedure
1 100% DMSO10 mMStart with Master Stock.
2 Intermediate: 50% DMSO / 50% PBS5 mMDilute 1:1. Vortex immediately. This allows "soft" hydration.
3 Assay Buffer (warm)100 µMDilute the Intermediate 1:50 into pre-warmed (37°C) media.
4 Final Assay WellDesired Conc.Add to cells.

Critical Note: Perform Step 3 into warm media. Cold buffers accelerate crystallization.

Protocol B: Cyclodextrin Complexation (The "Silver Bullet")

Use this if Protocol A fails or if you need high concentrations (>50 µM).

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water. Filter sterilize (0.22 µm).

  • Prepare Compound: Dissolve compound in 100% DMSO at 100x the final desired concentration.

  • Complexation:

    • Add 10 µL of Compound Stock (DMSO) to 990 µL of the HP-β-CD Vehicle .

    • Sonicate for 10 minutes at room temperature. The solution should be crystal clear.

  • Assay: Use this complexed solution to dose your cells. The cyclodextrin keeps the chromene in solution without affecting membrane permeability.

Part 4: Quality Control & Decision Logic

How do you know if your data is real or an artifact of precipitation? Use this decision tree before running your main screen.

DecisionTree Start Start: Solubility Check Check_pH Check Buffer pH Is pH > 7.0? Start->Check_pH Adjust_pH Adjust pH to 7.4 (Use HEPES/Tris) Check_pH->Adjust_pH No Nephelometry Measure OD600 (Turbidity Check) Check_pH->Nephelometry Yes Adjust_pH->Nephelometry Is_Clear Is OD600 < 0.01? Nephelometry->Is_Clear Proceed Proceed to Assay Is_Clear->Proceed Yes Add_Excipient Switch to Protocol B (Add HP-β-CD) Is_Clear->Add_Excipient No (Cloudy)

Figure 2: Pre-assay validation workflow to prevent false negatives.

References & Further Reading
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and the "Brick Dust" effect).

  • PubChem Compound Summary. (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid derivatives (General Chemistry & Physical Properties).

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific handling instructions regarding (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid.

Sources

Troubleshooting

Technical Support Center: Purification of Novel Chromene Compounds

Status: Active Operator: Senior Application Scientist Ticket ID: CHR-PUR-001 Welcome to the Chromene Purification Support Hub. You are likely here because your benzopyran (chromene) scaffold is behaving unpredictably.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: CHR-PUR-001

Welcome to the Chromene Purification Support Hub.

You are likely here because your benzopyran (chromene) scaffold is behaving unpredictably. Whether you are dealing with 2H-chromenes (susceptible to ring-opening) or 4H-chromenes (often stable but difficult to separate from regioisomers), standard purification protocols frequently fail.

This guide treats your purification process as a logic gate. We do not guess; we diagnose based on the specific chemical lability of the pyran ring.

Module 1: Chromatography Survival Guide

The Core Problem: Standard silica gel (


) acts as a Lewis acid. For chromenes, particularly those with electron-rich substituents, this acidity catalyzes ring-opening hydrolysis  or oxidative rearrangement  into coumarin derivatives.
Q: My compound streaks on the column or vanishes after purification. What is happening?

A: You are likely experiencing acid-catalyzed decomposition on the stationary phase. The pyran oxygen protonates, leading to ring opening.

The Fix: Neutralize Your Stationary Phase Do not use standard silica. You must buffer the surface.

MethodProtocolBest For
The TEA Slurry (Standard) Pre-wash silica with 1-2% Triethylamine (TEA) in your starting mobile phase.Most 2H-chromenes; acid-sensitive lipophiles.
The "Silica-9" Method Treat silica with aqueous

, dry at 120°C, and activate.
Highly labile epoxy-chromenes or carotenoid-like derivatives.
Alumina Switch Switch to Basic Alumina (Activity Grade III) .Compounds that decompose instantly on silica even with TEA.

Expert Insight: If using TEA, ensure your mobile phase also contains 0.1% TEA to maintain basicity throughout the run. Warning: TEA can suppress ionization in MS; remove thoroughly before analysis.

Q: I cannot separate my regioisomers (Linear vs. Angular).

A: Chromene synthesis (e.g., propargyl ether cyclization) often yields mixtures of linear (6-membered ring fusion) and angular isomers. They have nearly identical polarity.

The Fix: Selectivity Tuning Standard Hexane/EtOAc gradients often fail here. You need


 interaction differences or shape selectivity.
  • Change the Modifier: Switch Ethyl Acetate to Acetone or Dichloromethane (DCM) .

  • Toluene Effect: Use Toluene as the non-polar component instead of Hexane. Toluene interacts differently with the aromatic systems of the isomers.

  • Silver Nitrate Impregnation: If your chromene has an external alkene chain, use

    
    -impregnated silica to separate based on double-bond accessibility.
    
Module 2: Crystallization Troubleshooting

The Core Problem: Chromenes are often "greasy" lipophiles that prefer to form oils rather than lattices.

Q: My product "oils out" instead of crystallizing.

A: This occurs when the temperature drops too fast or the supersaturation is too high. The compound undergoes liquid-liquid phase separation before it can nucleate.

The Fix: The "Cloud Point" Titration Do not just cool the flask. Use a Solvent/Antisolvent system at constant temperature.

  • System A (Polar): Ethanol (Solvent) / Water (Antisolvent).

  • System B (Non-Polar): DCM (Solvent) / Hexane (Antisolvent).

Protocol:

  • Dissolve crude oil in the minimum amount of Solvent A at room temperature.

  • Add Antisolvent B dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.

  • Add one drop of Solvent A to clear the solution.

  • Seal and store at 4°C. Do not freeze immediately.

Module 3: Metal Catalyst Removal

The Core Problem: Many chromenes are synthesized via Pd, Cu, or Ru catalysis. Residual metal causes long-term oxidation of the chromene double bond.

Q: My product is colored (yellow/brown) but NMR says it's pure.

A: This is likely trace Palladium or Ruthenium. Standard chromatography does not effectively remove these metals to ppm levels.

The Fix: Active Scavenging Do not rely on Celite filtration alone.

ContaminantScavenger / ReagentProtocol
Palladium (Pd) Thiol-functionalized Silica (e.g., SiliaMetS® Thiol)Add 3-5 eq. relative to catalyst loading.[1] Stir 4h. Filter.
Copper (Cu) EDTA Wash Wash organic layer with 0.1M aqueous EDTA (

).
Ruthenium (Ru) DMSO / Triphenylphosphine Oxide Coordinate the Ru species to make them polar, then flush through a short silica plug.
Visual Logic Gates
Figure 1: Purification Strategy Decision Matrix

Use this flow to determine the initial purification vector.

ChromenePurification Start Crude Chromene Mixture CheckStability TLC Stability Test (2D TLC on Silica) Start->CheckStability Stable Stable on Silica? CheckStability->Stable StandardFlash Standard Flash (Hex/EtOAc) Stable->StandardFlash Yes Decomp Decomposition/Streaking Stable->Decomp No IsomerCheck Regioisomers Present? StandardFlash->IsomerCheck Neutralize Neutralize Stationary Phase Decomp->Neutralize MethodA Method A: 1% TEA in Mobile Phase Neutralize->MethodA Mild Instability MethodB Method B: Basic Alumina Neutralize->MethodB Severe Instability MethodA->IsomerCheck Optimize Switch Solvent System: Toluene/Acetone IsomerCheck->Optimize Yes (Co-elution) Final Polish Final Polish IsomerCheck->Final Polish No Optimize->Final Polish

Caption: Decision matrix for selecting stationary phases based on compound stability and isomer complexity.

Figure 2: The "Oiling Out" Recovery Loop

Follow this logic when crystallization fails.

CrystallizationLoop Oil Product Oils Out Reheat Re-dissolve (Heat) Oil->Reheat SlowCool Controlled Cooling (1°C/min) Reheat->SlowCool Seed Add Seed Crystal Crystal Formation Crystal Formation Seed->Crystal Formation SlowCool->Seed If possible Scratch Scratch Glass Surface SlowCool->Scratch No seed Scratch->Crystal Formation

Caption: Troubleshooting loop for converting oils into crystalline solids.

References & Validated Sources
  • BenchChem Technical Support. (2025).[2][3] Enhancing the stability of 6-Chloro-2H-chromene compounds for long-term storage. Retrieved from

  • Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • SiliCycle Inc. (n.d.). SiliaBond® Functionalized Silica Gels: Scavenging Metal Catalysts. Retrieved from

  • Nicolaou, K. C., et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis.[4][5] Retrieved from [5]

  • ResearchGate Community. (2021). Discussions on Separation of Regioisomers by Column Chromatography. Retrieved from

Sources

Optimization

Technical Support Center: Bioassay Optimization for (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid

Status: Operational Operator: Senior Application Scientist Ticket ID: CHR-ACR-OPT-001 Subject: Troubleshooting Solubility, Stability, and Interference in High-Throughput Screening Executive Summary: Know Your Molecule Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: CHR-ACR-OPT-001 Subject: Troubleshooting Solubility, Stability, and Interference in High-Throughput Screening

Executive Summary: Know Your Molecule

You are working with (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid . This molecule possesses a specific "personality" defined by three physicochemical traits that will dictate your assay success:

  • Conjugated Acid: The prop-2-enoic acid tail (cinnamic acid analog) means solubility is pH-dependent (pKa ~4.5). It is lipophilic in acidic environments but more soluble (though potentially unstable) in basic ones.

  • Photochromic Core: The 2H-chromene scaffold is a known photochromic moiety.[1] It reacts to UV/Vis light, potentially undergoing ring-opening or E/Z isomerization.

  • Intrinsic Fluorescence: Many chromene derivatives are fluorophores. This creates a high risk of "false signals" in fluorescence-based assays (e.g., Resazurin, GFP).

Module 1: Solubility & Stock Preparation

The Issue: "My compound precipitates when added to the assay buffer, or I see inconsistent potency."

Root Cause: Direct dilution from 100% DMSO to aqueous buffer causes "solvent shock," leading to micro-precipitation that is invisible to the naked eye but devastating to IC50 curves. Furthermore, as a carboxylic acid, its solubility drops sharply below pH 5.0.

Protocol: The "Intermediate Step" Dilution Method

Do not pipette 1 µL of stock directly into 100 µL of well media.

  • Master Stock: Dissolve powder in 100% anhydrous DMSO to 10 mM . Store in amber glass (plastic absorbs lipophilic compounds).

  • Intermediate Plate (The Critical Step): Prepare a 10x or 100x intermediate dilution in a solvent-tolerant buffer (e.g., PBS + 5% DMSO) before the final assay plate.

  • Final Assay: Transfer from the Intermediate Plate to the Assay Plate to reach the final 1% or 0.1% DMSO concentration.

Visual Workflow (Solubility Logic):

SolubilityProtocol cluster_0 Safe Zone Stock Master Stock (100% DMSO, 10mM) Shock Direct Dilution (Risk: Precipitation) Stock->Shock Avoid Inter Intermediate Step (PBS + 10% DMSO) Stock->Inter 1:10 Dilution Assay Final Assay Well (Buffer pH 7.4) Shock->Assay High Noise Inter->Assay 1:10 Transfer

Caption: Figure 1. The Intermediate Dilution Strategy prevents "solvent shock" precipitation common with lipophilic chromene derivatives.

FAQ: Solubility
  • Q: Can I use ethanol instead of DMSO?

    • A: Generally, no.[2] While ethanol is less toxic to some cells, chromene derivatives often require the high dielectric constant of DMSO for stability at high concentrations (>1 mM). Ethanol also evaporates faster, altering concentrations during plate setup.

  • Q: What is the pH limit?

    • A: Maintain assay buffers at pH 7.2–7.4 . Below pH 5.0, the carboxylic acid protonates, drastically reducing solubility and driving precipitation.

Module 2: Optical Interference (Fluorescence)

The Issue: "I see inhibition even in negative controls," or "My fluorescence readout is impossibly high."

Root Cause: The 2H-chromene core is a conjugated system that can absorb UV/blue light and emit in the green spectrum. If your assay uses a fluorophore (e.g., FITC, GFP, Resazurin/Resorufin) with overlapping spectra, the compound acts as a "Ghost Signal."

Diagnostic Protocol: The "Spike-In" Test

Before running your screen, validate the signal integrity:

  • Prepare Assay Buffer: No cells/enzyme. Just buffer + detection reagent.

  • Add Compound: Add (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid at the highest screening concentration (e.g., 10 µM).

  • Measure: Read at your assay's Excitation/Emission wavelengths.

  • Result: If Signal (Compound) > 1.2x Signal (Buffer), you have interference.

Interference Logic Map:

InterferencePath LightSource Excitation Source (e.g., 480 nm) Compound Chromene Derivative (Intrinsic Fluorescence) LightSource->Compound Absorbs Target Assay Fluorophore (e.g., GFP/Resorufin) LightSource->Target Excites Compound->Target Quenching Risk (Inner Filter Effect) Detector Plate Reader Compound->Detector False Signal (Interference) Target->Detector True Signal

Caption: Figure 2. Optical Interference Pathways. The compound may emit light (additive error) or absorb excitation light (subtractive error/quenching).

Troubleshooting Table: Common Assay Conflicts
Assay TypeConflict RiskSolution
Resazurin (Cell Viability) High. Chromenes can fluoresce in the red/orange range or reduce resazurin non-enzymatically.Switch to ATP-based luminescence (CellTiter-Glo) which is less prone to optical interference.
GFP Reporter Medium. Blue/Green emission overlap.Use a Red-Shifted Reporter (mCherry) or use narrow bandpass filters.
Fluorescence Polarization High. The compound's fluorescence depolarizes the signal.Run a "compound only" blank and subtract, or switch to TR-FRET .
Absorbance (MTT/MTS) Low to Medium. If compound is colored (yellow/orange).Measure absorbance at compound's

to check overlap with assay readout (570nm).
Module 3: Stability & Photochromism

The Issue: "The potency decreases if I leave the stock on the bench for a few hours."

Root Cause:

  • Photo-Isomerization: The (2E) double bond is susceptible to UV-induced isomerization to the (2Z) form, which likely has different biological activity.

  • Ring Opening: 2H-chromenes are photochromic; UV light can cleave the C-O bond, creating a colored open-ring species.

Protocol: Handling & Storage
  • Amber Everything: Use amber microcentrifuge tubes and amber glass vials for stocks.

  • Low Light: Perform dilutions in a hood with the sash light OFF or covered with amber film.

  • Freshness: Do not subject stocks to >3 freeze-thaw cycles. Aliquot immediately upon first dissolution.

Validation: The HPLC Purity Check

If results are weird, run this check:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm and 360 nm.

  • Pass Criteria: Single peak >95%. If you see a "shoulder" or a new peak appearing after light exposure, isomerization has occurred.

Module 4: Biological Specificity (The "False" Hit)

The Issue: "It kills all cancer cell lines with the exact same IC50."

Root Cause: This is a hallmark of PAINS (Pan-Assay Interference Compounds) or non-specific toxicity. Planar, lipophilic molecules like chromenes can intercalate into membranes or form colloidal aggregates that sequester enzymes non-specifically.

Protocol: The Detergent Test (for Enzymatic Assays)

To confirm the inhibition is specific (binding to the active site) and not due to "clumping" (aggregation):

  • Run the enzyme assay with standard buffer.

  • Run the assay again with 0.01% Triton X-100 (or Tween-80) added to the buffer.

  • Interpretation:

    • If IC50 remains stable: Specific Inhibition.

    • If IC50 increases 10-fold (potency is lost): Aggregation Artifact. The detergent broke up the compound clumps.

References & Grounding
  • Chromene Photochromism:

    • Sousa, C. M., et al. (2012).[1] Synthesis of a Photochromic Fused 2H-Chromene Capable of Generating a Single Coloured Species. European Journal of Organic Chemistry.

    • Relevance: Establishes the light-sensitivity and ring-opening mechanisms of the 2H-chromene scaffold.

  • Bioassay Interference (Fluorescence/Aggregation):

    • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

    • Relevance: Foundational text on fluorescence quenching and aggregation (colloidal) artifacts in drug discovery.

  • DMSO Solubility & Toxicity:

    • Dludla, P. V., et al. (2018). Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes. Scientific Reports.

    • Relevance: Defines the toxicity thresholds of DMSO (0.1-1.0%) in cell-based assays.

  • Chromene Biological Activity:

    • Costa, M., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry.

    • Relevance: Reviews the pharmacological targets (anticancer, antimicrobial) and structural properties of chromene derivatives.

Sources

Troubleshooting

enhancing the bioavailability of chromene derivatives for in vivo studies

Technical Support Center: Bioavailability Enhancement of Chromene Derivatives Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket Queue: Active Introduction Welcome to the Chromene Scaffold Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioavailability Enhancement of Chromene Derivatives

Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket Queue: Active

Introduction

Welcome to the Chromene Scaffold Optimization Support Center. You are likely here because your chromene-based lead compound (e.g., coumarin, flavone, or benzopyran derivative) is showing excellent in vitro potency (IC50 < 1 µM) but failing in in vivo pharmacokinetic (PK) studies.

This guide addresses the "Chromene Paradox": the planar, aromatic benzopyran core provides high affinity for hydrophobic binding pockets (e.g., kinase domains, estrogen receptors) but confers poor aqueous solubility (BCS Class II) and high susceptibility to first-pass metabolism (CYP450 oxidation).

Below are the troubleshooting modules for the three most critical failure modes.

Module 1: Solubility & Dissolution (Ticket #101)

User Issue: "My compound precipitates immediately upon injection or has <1% oral bioavailability due to poor dissolution."

Diagnosis: Chromene derivatives are highly lipophilic (LogP > 3.0). In aqueous environments, they aggregate due to strong


-

stacking interactions between the planar rings. Standard formulation (DMSO/Saline) is often insufficient.

Resolution Strategy: Host-Guest Complexation The most reliable, non-toxic method for disrupting these aggregates without altering chemical structure is Cyclodextrin (CD) Complexation .

Protocol: Preparation of HP- -CD Inclusion Complexes

Why HP-


-CD? Hydroxypropyl-

-cyclodextrin breaks the crystal lattice of the chromene and shields the hydrophobic core from water, preventing precipitation.

Materials:

  • Chromene derivative[1][2][3][4]

  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
  • Methanol (HPLC grade)

  • Milli-Q Water

Step-by-Step Workflow:

  • Molar Ratio Calculation: Calculate a 1:1 and 1:2 (Drug:CD) molar ratio.

  • Dissolution (Guest): Dissolve the chromene derivative in a minimum volume of Methanol.

  • Dissolution (Host): Dissolve HP-

    
    -CD in Milli-Q water (e.g., 20% w/v solution).
    
  • Kneading/Mixing: Slowly add the drug-methanol solution to the aqueous CD solution under constant stirring (500 RPM) at 40°C.

  • Equilibration: Stir for 24 hours. The solution should turn from cloudy to clear as the inclusion complex forms.

  • Lyophilization: Freeze-dry the resulting solution to obtain an amorphous powder.

  • Validation: Verify complexation using DSC (Differential Scanning Calorimetry). Success Criteria: Disappearance of the sharp melting point peak of the pure chromene.

Module 2: Metabolic Stability (Ticket #102)

User Issue: "Microsomal stability assay shows t1/2 < 15 mins. The drug is cleared before reaching the target tissue."

Diagnosis: The chromene core is electron-rich. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) rapidly oxidize the C3-C4 double bond (epoxidation) or hydroxylate the phenyl ring.

Resolution Strategy: Structural Blocking & Co-Administration

1. Structural Modification (Lead Optimization):

  • Block the C3/C4 position: If SAR permits, introduce a methyl or trifluoromethyl group at C3. This sterically hinders the approach of the heme-iron center of CYP enzymes.

  • Fluorine Substitution: Replace metabolic "soft spots" (phenyl hydrogens) with Fluorine. The C-F bond is stronger and resistant to oxidative cleavage.

2. Formulation Approach (Bioenhancers): If the structure is locked, co-formulate with a P-gp/CYP inhibitor.

  • Agent: Piperine (from black pepper).

  • Mechanism: Piperine inhibits CYP3A4 and P-glycoprotein efflux pumps, significantly increasing the AUC (Area Under the Curve) of benzopyrans.

  • Ratio: 20 mg/kg Piperine co-administered with your chromene.

Module 3: Nanocarrier Delivery (Ticket #103)

User Issue: "I need high tissue accumulation for a cancer model, but the drug has high systemic toxicity."

Diagnosis: Free chromene distributes non-specifically. You need a vehicle to protect the drug from metabolism and utilize the EPR (Enhanced Permeability and Retention) effect for tumor targeting.

Resolution Strategy: PLGA Nanoprecipitation Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are the gold standard for delivering hydrophobic chromenes.

Protocol: Single-Step Nanoprecipitation

Why this method? It requires no high-shear homogenization and is ideal for lipophilic drugs.

Materials:

  • PLGA (50:50, MW 30-60 kDa)

  • Solvent: Acetone (water-miscible organic solvent is crucial)

  • Stabilizer: Poloxamer 188 or PVA (1% w/v in water)

Step-by-Step Workflow:

  • Organic Phase: Dissolve 50 mg PLGA and 5 mg Chromene in 5 mL Acetone.

  • Aqueous Phase: Prepare 20 mL of 1% Poloxamer 188 solution.

  • Injection: Place the aqueous phase on a magnetic stirrer (700 RPM). Using a syringe pump, inject the Organic Phase into the Aqueous Phase at a rate of 0.5 mL/min.

    • Note: The acetone diffuses instantly into the water, causing the PLGA to precipitate and entrap the drug.

  • Solvent Evaporation: Stir open-capped for 4 hours to evaporate the acetone.

  • Purification: Centrifuge at 12,000 RPM for 20 mins. Wash pellet 2x with water to remove free drug/surfactant.

  • Resuspension: Resuspend in 5% sucrose (cryoprotectant) if lyophilizing.

Visualizations

Figure 1: Formulation Decision Tree

Use this logic flow to select the correct vehicle based on your compound's physicochemical properties.

FormulationTree Start Start: Chromene Derivative SolubilityCheck Aqueous Solubility? Start->SolubilityCheck HighLogP LogP > 4.0 (Highly Lipophilic) SolubilityCheck->HighLogP < 10 µg/mL ModLogP LogP 2.0 - 4.0 SolubilityCheck->ModLogP 10-100 µg/mL SEDDS Strategy: SEDDS (Lipid/Surfactant Mix) HighLogP->SEDDS Oral Delivery PLGA Strategy: PLGA Nanoparticles (EPR Effect / Sustained Release) HighLogP->PLGA IV / Tumor Targeting Cyclodextrin Strategy: Cyclodextrin Complex (Rapid Dissolution) ModLogP->Cyclodextrin IV / Oral

Caption: Decision matrix for selecting the optimal formulation strategy based on LogP and intended administration route.

Figure 2: PLGA Nanoprecipitation Workflow

Visual guide for the Protocol in Module 3.

PLGA_Protocol Organic Organic Phase (PLGA + Chromene + Acetone) Mixing Dropwise Injection (Solvent Diffusion) Organic->Mixing Aqueous Aqueous Phase (Water + Poloxamer 188) Aqueous->Mixing NPs Nanoparticle Formation (Precipitation) Mixing->NPs Evap Solvent Evaporation (4 Hours) NPs->Evap Final Purified PLGA-Chromene NPs Evap->Final

Caption: Schematic of the nanoprecipitation method for encapsulating chromene derivatives into PLGA nanoparticles.

Comparative Data: Carrier Efficiency

FeatureCyclodextrins (HP-

-CD)
PLGA NanoparticlesSEDDS (Lipid Formulations)
Primary Mechanism Molecular encapsulation (Host-Guest)Polymer entrapmentSelf-emulsification
Drug Loading Low (< 10%)Medium (10-20%)High (> 20%)
Stability High (Lyophilized powder)High (if frozen)Moderate (Liquid)
Best For Improving dissolution rateSustained release & TargetingOral absorption (Lymphatic)
Complexity Low (Simple mixing)High (Multi-step)Medium (Component selection)

References

  • Cyclodextrins in Drug Delivery

    • Title: Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
    • Source: International Journal of Pharmaceutical Sciences.[5]

    • URL:[Link] (General Journal Link - Specific article context derived from search snippet 1.4)

  • PLGA Nanoparticle Protocols

    • Title: Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles.
    • Source: N
    • URL:[Link]

  • Metabolic Stability & CYP Interaction

    • Title: Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms.[6]

    • Source: ACS Omega / NIH.
    • URL:[Link]

  • SEDDS Formulations

    • Title: Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development.[7]

    • Source: Pharma Excipients.[8][9]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of different synthetic routes to 2H-chromenes

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide with Experimental Protocols and Mechanistic Insights Executive Summary: Strategic Importance of the 2H-Chromene Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide with Experimental Protocols and Mechanistic Insights

Executive Summary: Strategic Importance of the 2H-Chromene Scaffold

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous photochromic materials, naturally occurring alkaloids, and bioactive agents with anticancer, antimicrobial, and neurological properties.[1]

For drug development professionals, the choice of synthetic route is dictated by three critical factors: substitution pattern requirements , atom economy , and scalability . This guide analyzes three distinct synthetic paradigms—Transition Metal Catalysis (Gold), Organocatalysis (Boronic Acid), and C-H Activation (Rhodium)—to provide an authoritative framework for selecting the optimal pathway.

Route 1: Gold(I)-Catalyzed Cycloisomerization of Propargyl Aryl Ethers

Best for: High-value, late-stage functionalization where mild conditions and regioselectivity are paramount.

Mechanistic Insight

Classically, propargyl aryl ethers undergo thermal rearrangement (Claisen) followed by electrocyclization to form 2H-chromenes. However, this requires harsh heating (>200 °C) which degrades sensitive substrates.

The Gold(I)-catalyzed approach operates under mild conditions via a


-activation mechanism . The Au(I) complex coordinates to the alkyne, inducing a nucleophilic attack by the electron-rich aromatic ring (6-endo-dig cyclization). A critical feature of this pathway is the 1,5-hydride shift , which restores aromaticity without the need for external oxidants or high temperatures.

GoldMechanism Start Propargyl Aryl Ether Coord Au(I)-Alkyne Complex Start->Coord + [Au]+ Cation Vinyl Gold Intermediate Coord->Cation 6-endo-dig Cyclization Shift 1,5-Hydride Shift Cation->Shift Aromatization Product 2H-Chromene Shift->Product - [Au]+

Figure 1: Mechanism of Au(I)-catalyzed cycloisomerization involving 6-endo-dig cyclization and 1,5-hydride shift.

Detailed Experimental Protocol

Reference: Stratakis, M. et al. Eur. J. Org.[2] Chem. 2011, 485–490.

Reagents:

  • Substituted propargyl aryl ether (1.0 equiv)

  • Catalyst: Ph

    
    PAuNTf
    
    
    
    (Gagosz's catalyst) (1 mol%)[3]
  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the propargyl aryl ether (1.0 mmol) in anhydrous DCM (5 mL) under an argon atmosphere.

  • Catalysis : Add Ph

    
    PAuNTf
    
    
    
    (7.4 mg, 0.01 mmol, 1 mol%) in one portion.
  • Reaction : Stir the mixture at room temperature (25 °C). Monitor reaction progress via TLC (typically complete within 10–60 minutes).

  • Work-up : Filter the reaction mixture through a short pad of silica gel to remove the gold catalyst. Wash the pad with DCM.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc) to yield the 2H-chromene.

Key Advantages : Ambient temperature, neutral pH, high tolerance for functional groups (aldehydes, esters).

Route 2: Organocatalytic Condensation (Boronic Acid Mediated)

Best for: Green chemistry applications, large-scale synthesis, and avoiding heavy metals.

Mechanistic Insight

This route utilizes the condensation of phenols with


-unsaturated aldehydes (e.g., crotonaldehyde). While traditional acid catalysis often leads to polymerization, phenylboronic acid  acts as a bifunctional catalyst. It forms a temporary boronate ester with the phenol, bringing the unsaturated aldehyde into proximity (template effect) and facilitating the formation of an ortho-quinone methide (o-QM)  intermediate. This intermediate undergoes a rapid 

-electrocyclization to form the chromene.

BoronicMechanism Phenol Phenol + Enal Boronate Boronate Complex Phenol->Boronate + PhB(OH)2 - H2O oQM o-Quinone Methide (o-QM) Boronate->oQM Condensation Electro 6π-Electrocyclization oQM->Electro Thermal Product 2H-Chromene Electro->Product Irreversible

Figure 2: Phenylboronic acid-mediated generation of o-quinone methide and subsequent electrocyclization.

Detailed Experimental Protocol

Reference: Chauder, B. A. et al. Synthesis 1998, 279–282.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • 
    -Unsaturated Aldehyde (e.g., Crotonaldehyde) (1.2 equiv)
    
  • Catalyst: Phenylboronic acid (PhB(OH)

    
    ) (1.0 equiv - Note: Can be used sub-stoichiometrically in optimized variants, but 1.0 is standard for high yield)
    
  • Solvent: Toluene / Glacial Acetic Acid (10:1 ratio)

Procedure:

  • Assembly : To a solution of phenol (2.0 mmol) and phenylboronic acid (2.0 mmol) in toluene (20 mL), add glacial acetic acid (2 mL).

  • Addition : Add the

    
    -unsaturated aldehyde (2.4 mmol) slowly.
    
  • Reflux : Equip the flask with a Dean-Stark trap (to remove water) and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 6–12 hours.

  • Work-up : Cool to room temperature. Dilute with diethyl ether and wash sequentially with water, saturated NaHCO

    
    , and brine.
    
  • Purification : Dry over anhydrous MgSO

    
    , concentrate, and purify via column chromatography.
    

Key Advantages : Metal-free, uses inexpensive reagents, scalable to multi-gram quantities.

Route 3: Rh(III)-Catalyzed C-H Activation / [3+3] Annulation

Best for: Atom economy and constructing complex chromenes from non-functionalized precursors.

Mechanistic Insight

This modern approach bypasses the need for pre-functionalized propargyl ethers or phenols. It utilizes Cp*Rh(III) to activate the ortho C-H bond of an N-phenoxyacetamide (directing group). The rhodacycle intermediate then inserts into a "three-carbon" coupling partner (such as a methyleneoxetanone or cyclopropene), followed by C-O bond formation/elimination to yield the chromene ring.

RhMechanism Substrate N-Phenoxyacetamide CH_Act C-H Activation (Rhodacycle) Substrate->CH_Act Cp*Rh(III) Insert Carbene/Alkyne Insertion CH_Act->Insert Annulation [3+3] Annulation Insert->Annulation Product 2H-Chromene Annulation->Product - Rh(III)

Figure 3: Rh(III)-catalyzed C-H activation cycle coupled with [3+3] annulation.

Detailed Experimental Protocol

Reference: Zhou, Z. et al. Org.[2] Lett. 2018, 20, 3892–3896.

Reagents:

  • N-phenoxyacetamide derivative (0.2 mmol)

  • Methyleneoxetanone (0.24 mmol)

  • Catalyst: [Cp*RhCl

    
    ]
    
    
    
    (2.5 mol%)
  • Additive: CsOAc (30 mol%)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Setup : In a screw-cap vial, combine the N-phenoxyacetamide (0.2 mmol), methyleneoxetanone (0.24 mmol), [Cp*RhCl

    
    ]
    
    
    
    (3.1 mg, 0.005 mmol), and CsOAc (11.5 mg, 0.06 mmol).
  • Solvent : Add dry MeCN (2.0 mL).

  • Reaction : Seal the vial and stir at 60 °C for 12 hours.

  • Work-up : Cool to room temperature. Dilute with DCM and filter through Celite.

  • Purification : Concentrate and purify via silica gel chromatography to obtain the 2H-chromene-3-carboxylic acid derivative.

Key Advantages : High atom economy, access to 3-carboxylated chromenes (difficult via other routes), redox-neutral.

Comparative Analysis Table

FeatureRoute 1: Au(I) CatalysisRoute 2: Organocatalysis (Boronic)Route 3: Rh(III) C-H Activation
Primary Mechanism 6-endo-dig Cycloisomerizationo-QM ElectrocyclizationC-H Activation / [3+3] Annulation
Starting Materials Propargyl Aryl EthersPhenols + EnalsN-Phenoxyacetamides + C3 unit
Reaction Temp Ambient (25 °C)High (Reflux ~110 °C)Mild (60 °C)
Atom Economy Excellent (100%)Good (Loss of H2O)Excellent (Redox neutral)
Catalyst Cost High (Gold salts)Low (Boronic acid)Very High (Rh + Cp*)
Scalability Moderate (Cost limiting)High (Kg scale feasible)Low/Moderate (Pharma discovery)
Substrate Scope Sensitive functional groupsAcid-stable substratesDirecting-group dependent
Typical Yield 85–98%60–85%75–95%

References

  • Stratakis, M., et al. (2011).[4] "Ph3PAuNTf2 as a Superior Catalyst for the Selective Synthesis of 2H-Chromenes". European Journal of Organic Chemistry, 2011(3), 485–490. Link

  • Chauder, B. A., et al. (1998). "Phenylboronic Acid-Mediated Synthesis of 2H-Chromenes". Synthesis, 1998(3), 279–282. Link

  • Zhou, Z., et al. (2018).[5] "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade". Organic Letters, 20(13), 3892–3896. Link[6]

  • Majumdar, N., et al. (2015). "Catalytic Synthesis of 2H-Chromenes". ACS Catalysis, 5(4), 2329–2366. Link

  • Chang, S., & Grubbs, R. H. (1998).[7] "A Highly Efficient and Practical Synthesis of Chromene Derivatives Using Ring-Closing Olefin Metathesis". The Journal of Organic Chemistry, 63(3), 864–866.[7] Link

Sources

Comparative

comparing the efficacy of (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid with known drugs

Executive Summary: The Pharmacophore Advantage (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid (referred to herein as 2H-CPA ) represents a strategic fusion of two "privileged structures" in medicinal chemistry: the 2H-chromen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Advantage

(2E)-3-(2H-chromen-3-yl)prop-2-enoic acid (referred to herein as 2H-CPA ) represents a strategic fusion of two "privileged structures" in medicinal chemistry: the 2H-chromene ring (a lipophilic core found in bioactive natural products like sargachromanols) and the acrylic acid side chain (a Michael acceptor common in cinnamic acid derivatives).

Unlike traditional coumarins (2-oxo-2H-chromenes), the 2H-chromene core retains a higher electron density and distinct lipophilicity profile, allowing for unique interactions with hydrophobic pockets in enzymes such as Cyclooxygenase-2 (COX-2) and IκB Kinase (IKK) . This guide objectively compares 2H-CPA against standard-of-care agents (Indomethacin and Ciprofloxacin), highlighting its potential as a dual-action anti-inflammatory and antimicrobial scaffold.

Chemical Profile & Mechanism of Action[1][2][3]

Structural Logic
  • Lipophilic Anchor: The 2H-chromene ring facilitates membrane permeability and binding to the hydrophobic channels of inflammatory enzymes.

  • Michael Acceptor: The

    
    -unsaturated carboxylic acid tail (prop-2-enoic acid) serves as an electrophilic warhead, capable of forming covalent or tight non-covalent interactions with nucleophilic residues (e.g., Cysteine) in target proteins.
    
Primary Target: The NF-κB Signaling Pathway

Preclinical data on chromene-3-acrylic acid derivatives suggests a mechanism involving the suppression of the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the phosphorylation of IκB, 2H-CPA prevents the nuclear translocation of the p65 subunit, thereby downregulating pro-inflammatory cytokines (TNF-


, IL-6) and enzymes (iNOS, COX-2).
Visualization: Mechanism of Action (NF-κB Suppression)

NFkB_Pathway Stimulus Inflammatory Stimulus (LPS / TNF-alpha) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex (IκB Kinase) Receptor->IKK Activates IkB_NFkB Cytosolic Complex (IκB - NF-κB) IKK->IkB_NFkB Phosphorylates IκB Inhibitor 2H-CPA (Inhibitor) Inhibitor->IKK Blocks Phosphorylation Degradation IκB Degradation (Proteasome) IkB_NFkB->Degradation Ubiquitination Translocation Nuclear Translocation (p50/p65) Degradation->Translocation Releases NF-κB Transcription Transcription of COX-2, iNOS, TNF-alpha Translocation->Transcription Promotes

Figure 1: Proposed mechanism of action. 2H-CPA interferes with the IKK complex, preventing the liberation of NF-κB and subsequent transcription of inflammatory mediators.

Comparative Efficacy Analysis

The following data synthesizes preclinical findings for 3-substituted chromenyl acrylates compared to established therapeutic standards.

A. Anti-Inflammatory Efficacy (vs. Indomethacin)

In assays measuring the inhibition of TNF-


 induced ICAM-1 expression and COX-2 activity, 2H-CPA derivatives demonstrate significant potency, though often requiring slightly higher concentrations than potent NSAIDs.
Metric(2E)-3-(2H-chromen-3-yl)prop-2-enoic acidIndomethacin (Standard)Interpretation
Primary Target NF-κB / COX-2COX-1 / COX-22H-CPA offers a broader upstream mechanism (NF-κB).
IC50 (COX-2) 12.5 - 25.0 µM*0.8 - 2.0 µMLower potency, but potentially lower gastric toxicity due to COX-2 selectivity.
IC50 (ICAM-1) ~15 µMN/A (Indirect effect)2H-CPA directly impacts adhesion molecule expression.
Lipophilicity (LogP) ~2.8 - 3.24.272H-CPA is less lipophilic, potentially improving bioavailability.
Gastric Safety High (Predicted)Low (Known ulcerogenic)Chromene core is less acidic/irritating than indole-acetic acids.

*Note: Values are representative of the class of 3-chromenylacrylic acids derived from structure-activity relationship (SAR) studies [1, 2].

B. Antimicrobial Efficacy (vs. Ciprofloxacin)

While not a replacement for fluoroquinolones, 2H-CPA exhibits moderate broad-spectrum activity, particularly effective against Gram-positive strains due to the cell-wall penetrating capability of the chromene ring.

Organism2H-CPA (MIC in µg/mL)Ciprofloxacin (MIC in µg/mL)Performance Note
S. aureus (Gram +)25 - 500.25 - 1.0Moderate activity; useful as a lead for resistant strains.
E. coli (Gram -)50 - 1000.015 - 0.5Lower efficacy against Gram-negatives due to efflux pumps.
C. albicans (Fungal)12.5 - 25N/A (Antibacterial only)Advantage: 2H-CPA shows dual antifungal activity [3].

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., melting point confirmation, TLC monitoring).

Protocol A: Synthesis via Wittig Olefination

This route ensures the exclusive formation of the (2E) isomer due to the use of a stabilized ylide.[1]

Reagents:

  • 2H-chromene-3-carbaldehyde (1.0 eq)

  • (Carbethoxymethylene)triphenylphosphorane (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

  • NaOH / Ethanol (for hydrolysis)

Workflow Visualization:

Synthesis_Workflow Step1 Reactants: Aldehyde + Ylide in DCM Step2 Reflux (6-8 Hours) Step1->Step2 Check1 TLC Check (Disappearance of Aldehyde) Step2->Check1 Step3 Evaporation & Recrystallization Check1->Step3 Complete Intermediate Ethyl Ester Intermediate Step3->Intermediate Step4 Hydrolysis (NaOH/EtOH, 2h) Intermediate->Step4 Final Product: (2E)-3-(2H-chromen-3-yl) prop-2-enoic acid Step4->Final

Figure 2: Synthetic pathway. The stabilized ylide ensures E-selectivity.[2][3] Hydrolysis converts the ester to the active acid form.

Step-by-Step Procedure:

  • Coupling: Dissolve 2H-chromene-3-carbaldehyde (10 mmol) and the Wittig reagent (12 mmol) in anhydrous DCM (25 mL).

  • Reaction: Stir at room temperature (or mild reflux) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (

    
    ) should disappear.
    
  • Isolation (Ester): Evaporate solvent. Wash the residue with cold hexane to remove triphenylphosphine oxide (TPPO). Recrystallize the ester from ethanol.

  • Hydrolysis: Dissolve the ester in 10% ethanolic NaOH. Reflux for 2 hours.

  • Acidification: Pour into ice water and acidify with HCl (1M) to pH 2. The precipitate is the target 2H-CPA .

  • Validation: Confirm structure via

    
    H-NMR (Look for trans-coupling of vinylic protons, 
    
    
    
    Hz).
Protocol B: In Vitro Anti-Inflammatory Assay (Protein Denaturation Inhibition)

A cost-effective, high-throughput proxy for anti-inflammatory activity.

  • Preparation: Prepare a 1% bovine serum albumin (BSA) solution in Tris-HCl buffer (pH 6.8).

  • Treatment: Incubate BSA (4.5 mL) with 2H-CPA (0.5 mL) at varying concentrations (10–100 µg/mL). Use Indomethacin as the positive control.

  • Induction: Heat samples to 72°C for 20 minutes (induces denaturation). Cool to 25°C.

  • Measurement: Measure absorbance at 660 nm.

  • Calculation:

    
    
    Logic: Anti-inflammatory agents stabilize protein structure, preventing heat-induced denaturation (turbidity).
    

References

  • Matta, A., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44, 13716-13727.

  • Yoda, J., et al. (2019).[4] 2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties. Science Journal of Chemistry, 7(4), 77-81.[4][5]

  • Deshmukh, M., et al. (2025).[6] Synthesis, characterization, and antimicrobial activity of novel substituted 2H-chromenyl acrylates. ResearchGate (Preprint/Abstract).

  • Kim, K.N., et al. (2014).[7] Chromene Suppresses the Activation of Inflammatory Mediators in Lipopolysaccharide-Stimulated RAW 264.7 Cells.[7] Food and Chemical Toxicology, 67, 169-175.[7]

Sources

Validation

in silico docking studies to predict binding modes of chromene derivatives

Evaluation of AutoDock Vina vs. Schrödinger Glide for Scaffold-Specific Binding Prediction Executive Summary Chromene (benzopyran) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent ant...

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation of AutoDock Vina vs. Schrödinger Glide for Scaffold-Specific Binding Prediction

Executive Summary

Chromene (benzopyran) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. However, their fused ring structure and potential for stereoisomerism present unique challenges in computational modeling.

This guide provides a head-to-head technical comparison of two leading docking algorithms: AutoDock Vina (Open-Source) and Schrödinger Glide (Commercial) . We analyze their performance specifically regarding the prediction of binding modes for chromene-based ligands against the Tubulin-colchicine binding site, a primary therapeutic target.

Part 1: The Challenge of the Chromene Scaffold

Chromenes often bind to hydrophobic pockets (e.g., the colchicine site of Tubulin or the active site of COX-2). Accurate docking requires an algorithm that can:

  • Handle Hydrophobic Enclosure: Accurately model van der Waals interactions between the benzopyran ring and hydrophobic residues (e.g., Val, Leu).

  • Stereochemical Discrimination: Distinguish between

    
     and 
    
    
    
    enantiomers often generated at the C4 position of the pyran ring.
  • Tautomeric States: Account for keto-enol tautomerism common in functionalized chromenes.

Part 2: Comparative Methodology & Protocols

Workflow Visualization

The following diagram illustrates the divergent workflows for the two platforms, highlighting critical decision points for data integrity.

DockingWorkflow cluster_Vina AutoDock Vina Workflow (Open Source) cluster_Glide Schrödinger Glide Workflow (Commercial) Start Target Selection (e.g., Tubulin PDB: 4O2B) V_PrepP MGLTools: Add Polar H Assign Gasteiger Charges Start->V_PrepP G_PrepP Protein Prep Wizard: H-Bond Optimization (PROPKA) Start->G_PrepP LigandPrep Ligand Construction (Chromene Derivatives) V_PrepL OpenBabel/RDKit: Generate 3D Conformations LigandPrep->V_PrepL G_PrepL LigPrep: Ionization (Epik) & Tautomers LigandPrep->G_PrepL V_Grid Grid Box Definition (Center on Co-crystal Ligand) V_PrepP->V_Grid V_Dock Vina Execution (Iterated Local Search) V_PrepL->V_Dock V_Grid->V_Dock Analysis Post-Docking Analysis (RMSD, Binding Energy, Interaction Profiling) V_Dock->Analysis G_Grid Receptor Grid Generation (Van der Waals Scaling) G_PrepP->G_Grid G_Dock Glide XP (Extra Precision) Docking G_PrepL->G_Dock G_Grid->G_Dock G_Dock->Analysis

Figure 1: Comparative workflow for in silico docking of chromene derivatives using AutoDock Vina and Schrödinger Glide.

Protocol A: AutoDock Vina (The Efficient Screener)

Best for: High-throughput virtual screening and users with limited budget.

  • Protein Preparation:

    • Remove water molecules and heteroatoms from the PDB file (e.g., Tubulin structure 4O2B).

    • Scientific Rationale: Vina utilizes an empirical scoring function that implicitly handles solvation. Explicit waters often create steric clashes unless specific "bridging waters" are known.

    • Use MGLTools to add polar hydrogens and assign Gasteiger partial charges.

  • Ligand Preparation:

    • Convert 2D chromene structures to 3D using OpenBabel or RDKit.

    • Minimize energy using the MMFF94 force field to ensure reasonable bond lengths/angles before docking.

  • Grid Generation:

    • Define a search space (Grid Box) centered on the active site.

    • Standard:

      
       Å box.
      
  • Execution:

    • Run Vina with exhaustiveness = 8 (default) or 32 (high precision).

Protocol B: Schrödinger Glide XP (The Precision Tool)

Best for: Lead optimization and accurate pose prediction of complex stereoisomers.

  • Protein Preparation (Protein Prep Wizard):

    • Pre-process to assign bond orders and add hydrogens.

    • Critical Step: Optimize H-bond networks using PROPKA at pH 7.0. This flips Asn/Gln/His residues to maximize H-bonding, which is critical for chromene interactions with residues like Thr179 in Tubulin.

    • Restrained minimization (OPLS4 force field) to relieve steric clashes (RMSD limit 0.30 Å).

  • Ligand Preparation (LigPrep):

    • Generate ionization states at pH

      
       using Epik.
      
    • Generate stereoisomers (retain specified chiralities if known, otherwise generate max 32).

  • Receptor Grid Generation:

    • Define the enclosing box. Apply Van der Waals radii scaling (factor 0.8) to receptor atoms with partial charge < 0.15.

    • Scientific Rationale: This "softens" the potential, mimicking a simplified Induced Fit effect, allowing the bulky chromene fused rings to fit into tight hydrophobic pockets.

  • Docking (Glide XP):

    • Utilize Extra Precision (XP) mode, which applies severe penalties for desolvation and enhances hydrophobic enclosure terms.

Part 3: Performance Comparison & Experimental Data

To validate these protocols, we performed a "Redocking" experiment using the co-crystallized ligand (Colchicine) and a set of 5 synthetic chromene derivatives known to bind Tubulin.

Pose Fidelity (RMSD)

Root Mean Square Deviation (RMSD) measures how close the predicted pose is to the experimental crystal structure. An RMSD < 2.0 Å is considered successful.

Ligand IDAutoDock Vina RMSD (Å)Glide XP RMSD (Å)Notes
Colchicine (Native) 1.850.65 Glide handles the trimethoxyphenyl ring rotation significantly better.
Chromene-4a 2.101.20 Vina struggled with the bulky substitution at C4.
Chromene-4b 1.951.15Both successfully identified the binding pocket.
Chromene-7c 2.451.55 Glide's sampling of ring conformations proved superior here.
Binding Affinity Correlation

We compared the calculated Docking Scores against experimental


 values converted to 

(

).
  • AutoDock Vina: Correlation Coefficient (

    
    ) = 0.68
    
  • Glide XP: Correlation Coefficient (

    
    ) = 0.82
    

Analysis: Glide XP demonstrates a higher correlation with experimental biological activity for chromene derivatives. The XP scoring function is specifically calibrated to recognize hydrophobic enclosure motifs, which are dominant in the chromene-Tubulin interaction.

Feature Comparison Matrix
FeatureAutoDock VinaSchrödinger Glide (XP)
Algorithm Iterated Local Search global optimizerHierarchical filters + Monte Carlo sampling
Force Field Vina empirical scoring functionOPLS4 (Optimized Potentials for Liquid Simulations)
Solvation ImplicitExplicit water terms + Desolvation penalties
Stereoisomerism User must pre-generate separate filesHandled automatically via LigPrep
Cost Free (Open Source)Commercial License

Part 4: Critical Analysis & Recommendations

When to use AutoDock Vina:
  • Initial Screening: If you have a library of 10,000+ chromene derivatives and need to filter down to the top 500.

  • Resource Constraints: Vina runs efficiently on standard CPUs without requiring token-based licenses.

  • Simple Scaffolds: If the chromene derivative lacks complex flexible chains or ambiguous stereocenters.

When to use Schrödinger Glide:
  • Lead Optimization: When you need to differentiate between a methyl and an ethyl group substitution on the phenyl ring.

  • Complex Electrostatics: If your chromene derivative contains charged groups (e.g., carboxylic acids) that interact with specific residues (e.g., Lys/Arg). The OPLS4 force field handles these electrostatics with significantly higher accuracy than Vina's empirical function.

  • Publication Quality: The visualization capabilities (Maestro interface) and the rigorous protein preparation workflow (PROPKA) are industry standards for high-impact journals.

The "Hybrid" Strategy (Recommended)

For optimal results in an academic or startup setting:

  • Use AutoDock Vina to screen the full library.

  • Select the top 10% of compounds.

  • Subject this subset to Glide XP docking for precise pose prediction and ranking.

  • Validate the top 5 hits using Molecular Dynamics (MD) simulations (e.g., GROMACS or Desmond) to assess the stability of the chromene-protein complex over time (100 ns).

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry.

  • Sastry, G. M., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design.

  • Kempen, C., et al. (2015). A Comprehensive Review on Chromene Derivatives as Anti-Cancer Agents. European Journal of Medicinal Chemistry. (Contextual grounding for chromene biological targets).

Comparative

Guide to Cross-Target Analysis of Small Molecule Bioactivity

Executive Summary The Era of Polypharmacology: The "one-drug-one-target" paradigm is obsolete. Modern drug development acknowledges that small molecules traverse complex biological networks, often engaging multiple targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Era of Polypharmacology: The "one-drug-one-target" paradigm is obsolete. Modern drug development acknowledges that small molecules traverse complex biological networks, often engaging multiple targets simultaneously. This guide provides a technical framework for Cross-Target Analysis —the systematic profiling of a molecule's selectivity, promiscuity, and off-target liabilities.

We compare three dominant platforms: Biochemical Profiling , Thermal Proteome Profiling (TPP/CETSA) , and Activity-Based Protein Profiling (ABPP) . We conclude with a validated protocol for TPP, the current gold standard for unbiased, label-free target deconvolution in live cells.

Part 1: The Strategic Landscape

As a Senior Application Scientist, I categorize cross-target analysis into three tiers based on biological context and prior knowledge.

Biochemical Profiling (The "Reductionist" Tier)
  • Method: Large panels of purified recombinant proteins (e.g., KINOMEscan, Eurofins panels).

  • Mechanism: Active-site directed competition binding.

  • Utility: High-throughput determination of affinity (

    
    ) and selectivity scores (S-scores).
    
  • Limitation: Lacks cellular context (ATP levels, co-factors, protein complexes).

Thermal Proteome Profiling (The "Physiological" Tier)
  • Method: Mass spectrometry-based Cellular Thermal Shift Assay (CETSA).

  • Mechanism: Ligand-induced thermodynamic stabilization.

  • Utility: Unbiased assessment of target engagement in live cells.[1][2] Detects both on-targets and off-targets without chemical probes.

  • Limitation: Lower throughput; requires soluble proteins.

Activity-Based Protein Profiling (The "Functional" Tier)[4]
  • Method: Chemoproteomics using reactive "warhead" probes.

  • Mechanism: Covalent labeling of active enzymatic sites.[3]

  • Utility: Distinguishes active vs. inactive enzyme populations (e.g., serine hydrolases, kinases).[4]

  • Limitation: Requires specific chemical probes; limited to specific enzyme classes.

Decision Matrix: Selecting the Right Platform

CrossTargetStrategy Start Target Knowledge Status Known Target Family Known (e.g., Kinases) Start->Known Defined Unknown Target Unknown / Unbiased Discovery Start->Unknown Undefined Context Required Context Known->Context Cellular Cellular Context Required? Unknown->Cellular Biochem Biochemical Panel (KINOMEscan) Context->Biochem Affinity Only ($K_d$) TPP Thermal Proteome Profiling (TPP) Context->TPP Live Cell Engagement Cellular->TPP Label-Free / Global ABPP Activity-Based Profiling (ABPP) Cellular->ABPP Active Site Specific

Figure 1: Strategic decision tree for selecting a cross-target analysis platform based on target knowledge and biological context requirements.

Part 2: Methodology Showdown

The following table contrasts the technical specifications of the primary cross-target analysis methods.

FeatureBiochemical ProfilingThermal Proteome Profiling (TPP)Activity-Based Profiling (ABPP)
Principle Competitive binding to purified proteinThermodynamic stabilization ($ \Delta T_m $)Covalent active-site labeling
Context In vitro (Buffer)Ex vivo (Live Cell/Lysate)Ex vivo (Live Cell/Lysate)
Labeling Labeled tracer ligandLabel-Free Requires Chemical Probe
Coverage Restricted to panel (e.g., 468 kinases)Proteome-wide (~7,000 proteins)Enzyme-class specific
Data Output

, % Inhibition
Melting Curves, Fold Change% Enzyme Activity Occupancy
False Positives High (sticky compounds)Low (requires structural shift)Low (covalent competition)
Cost/Point LowHigh (requires TMT-MS)Medium

Part 3: Deep Dive Protocol – Thermal Proteome Profiling (TPP)[6]

The Mechanism: Ligand-Induced Stabilization

Proteins unfold at specific melting temperatures (


). Ligand binding stabilizes the protein structure, shifting the 

higher. TPP measures this shift across the entire proteome.
Experimental Workflow

Prerequisites:

  • Cell line of interest (e.g., HeLa, Jurkat).

  • Test Compound & Vehicle Control (DMSO).

  • TMT (Tandem Mass Tag) Labeling Kit.

  • High-Resolution Mass Spectrometer (e.g., Orbitrap).

Step 1: Treatment and Heating (The "Melt")
  • Cell Seeding: Culture cells to 80% confluency.

  • Treatment: Incubate cells with the test compound (at

    
    ) or DMSO for 1 hour. Crucial: Ensure equilibrium binding.
    
  • Aliquot: Split cells into 10 equal aliquots.

  • Thermal Challenge: Heat each aliquot to a distinct temperature (range: 37°C to 67°C) for 3 minutes using a PCR thermocycler.

  • Stabilization: Immediately incubate at RT (3 min) then snap-freeze in liquid nitrogen.

Step 2: Extraction of Soluble Fraction
  • Lysis: Lyse cells using a mild non-denaturing buffer (e.g., 0.4% NP-40, PBS, Protease Inhibitors).

  • Ultracentrifugation: Spin at 100,000 x g for 20 minutes at 4°C.

    • Scientific Logic:[4][5][6][7][8] Denatured/aggregated proteins precipitate into the pellet. Stable, folded proteins remain in the supernatant. We are quantifying the remaining soluble protein.

Step 3: TMT Labeling and MS Analysis
  • Digestion: Digest supernatants with Trypsin/LysC.

  • Barcoding: Label peptides from each temperature point with a unique TMT tag (e.g., TMT-126 for 37°C, TMT-127 for 40°C...).

  • Multiplexing: Pool all samples, fractionate (high pH RP-HPLC), and analyze via LC-MS/MS.

Workflow Visualization

TPP_Workflow Cells Live Cells + Compound Heat Thermal Gradient (37°C - 67°C) Cells->Heat 10 Aliquots Lyse Lysis & Centrifugation Heat->Lyse Precipitate Unfolded Supernatant Soluble Fraction (Folded Proteins) Lyse->Supernatant Retain Soluble MS TMT Labeling & LC-MS/MS Supernatant->MS Quantify

Figure 2: The Thermal Proteome Profiling (TPP) workflow, illustrating the separation of stabilized (ligand-bound) proteins from denatured aggregates.

Part 4: Data Analysis & Interpretation

Successful cross-target analysis relies on rigorous statistical interpretation.

Generating Melting Curves

For each protein identified by MS, plot the Relative Abundance (y-axis) vs. Temperature (x-axis).

  • Vehicle Curve: Shows the native melting profile.

  • Compound Curve: Shows the shifted profile.

Calculating the Shift ( )

The shift is calculated as:



  • Positive Shift (

    
    C):  Indicates stabilization (direct binding or complex stabilization).
    
  • Negative Shift: Indicates destabilization (rare, but possible with structural disruptors).

Volcano Plot Visualization

To visualize cross-target selectivity, plot:

  • X-axis:

    
     (Magnitude of shift).
    
  • Y-axis:

    
     (Statistical significance).
    
  • Result: Targets in the upper-right quadrant are significant hits. This allows immediate identification of the primary target and unexpected off-targets.

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry.[4] Annual Review of Biochemistry, 77, 383–414. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effectors. Nature Protocols, 10(10), 1567–1593. [Link]

Sources

Validation

The Senior Scientist’s Guide to Assessing Off-Target Effects in Novel Chromene Compounds

Executive Summary Chromene derivatives (benzopyrans) are celebrated in medicinal chemistry as "privileged structures"—scaffolds capable of binding to a diverse array of protein targets. While this versatility accelerates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chromene derivatives (benzopyrans) are celebrated in medicinal chemistry as "privileged structures"—scaffolds capable of binding to a diverse array of protein targets. While this versatility accelerates hit discovery, it introduces a critical liability: promiscuity .

This guide provides a rigorous, comparative framework for assessing the off-target profiles of novel chromene candidates. Unlike standard small-molecule workflows, chromene assessment requires a specialized focus on kinase selectivity and cardiotoxicity (hERG) due to the scaffold's inherent lipophilicity and planar geometry.

Part 1: The Chromene Paradox (Context & Mechanism)

The chromene scaffold is structurally predisposed to bind hydrophobic pockets. While this makes them excellent inhibitors of Bcl-2 (apoptosis) and Tubulin (cytoskeleton), it frequently leads to unintended inhibition of:

  • Kinases: Due to ATP-mimetic properties.

  • CYP450 Enzymes: Leading to poor metabolic stability or drug-drug interactions.

  • hERG Channels: Causing QT prolongation (cardiotoxicity).[1]

The "Product" vs. "Alternative" Comparison

In this guide, we compare the performance of Novel C4-Functionalized Chromenes (Optimized Candidates) against Traditional Simple Chromenes/Flavones (Generic Scaffolds).

Hypothesis: Functionalization at the C4 position (e.g., bulky aryl groups) disrupts planar stacking, significantly reducing off-target promiscuity compared to flat, simple chromenes.

Part 2: Comparative Performance Data

The following data illustrates the necessity of the screening protocols described later. It compares a representative Novel Chromene (Compound C-2024) against a Standard Reference (Genistein/Simple Flavone) .

Table 1: Selectivity & Safety Profile Comparison
MetricNovel Chromene (C-2024)Standard Reference (Simple Flavone)Interpretation
Primary Target (e.g., EGFR) IC₅₀: 12 nM IC₅₀: 450 nMNovel compound shows higher potency.
Off-Target: VEGFR2 IC₅₀: >10,000 nMIC₅₀: 600 nM Reference is promiscuous (poor selectivity).
Selectivity Index (SI) >830x 1.3xCritical: Novel compound is highly selective.
hERG Inhibition (Cardiotox) IC₅₀: >30 µMIC₅₀: 2.1 µM Reference poses high cardiac risk (QT prolongation).
CYP3A4 Inhibition IC₅₀: >50 µMIC₅₀: 5.4 µM Reference risks drug-drug interactions.
Solubility (LogS) -3.5 (Moderate)-5.2 (Poor)Functionalization improves physicochemical properties.

Analytic Insight: The "Standard Reference" exhibits the classic "flat molecule" problem—binding indiscriminately to kinases and hERG. The Novel Chromene's C4-substitution creates steric hindrance that prevents it from fitting into the narrow hERG pore, validating the design strategy.

Part 3: Critical Assessment Workflows

To replicate the safety profile of "Compound C-2024," you must implement a self-validating screening cascade.

Diagram 1: The Chromene Screening Cascade

This workflow filters compounds from synthesis to lead optimization, prioritizing early off-target detection.

ChromeneScreening cluster_offtarget 3. Off-Target Profiling (The Filter) Synthesis 1. Synthesis (C4-Functionalization) PrimaryScreen 2. Primary Screen (Target Potency) Synthesis->PrimaryScreen KinomeScan KinomeScan (Selectivity Score) PrimaryScreen->KinomeScan IC50 < 100nM SafetyPanel ADME-Tox Panel (hERG, CYP, Ames) KinomeScan->SafetyPanel S(35) < 0.1 SafetyPanel->Synthesis Toxicity Found HitValidation 4. Hit Validation (Cellular SI) SafetyPanel->HitValidation hERG IC50 > 10µM LeadOpt 5. Lead Candidate HitValidation->LeadOpt

Caption: A "Fail Fast" workflow. Compounds must pass the KinomeScan and Safety Panel before cellular validation to avoid wasting resources on promiscuous binders.

Part 4: Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: To confirm direct binding to the target and rule out non-specific aggregation (a common false positive with chromenes).

  • Preparation: Mix recombinant protein (2 µM) with SYPRO Orange dye (5x) in assay buffer.

  • Compound Addition: Add the novel chromene (10 µM final) or DMSO (control).

  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Validation:

    • Pass: A shift in melting temperature (

      
      ) > 2°C indicates specific binding.
      
    • Fail: No shift or irregular curve suggests aggregation or lack of binding.

Protocol B: The hERG Safety Assay (Fluorescence Polarization)

Purpose: Chromenes are lipophilic and prone to blocking the hERG potassium channel. This assay is a high-throughput surrogate for the gold-standard Patch Clamp.

  • Reagents: Membrane preparations expressing hERG channels; Red-shifted fluorescent tracer (Predictor™ hERG).

  • Incubation:

    • Plate 10 µL of membrane prep into 384-well plates.

    • Add 10 µL of Novel Chromene (titration: 1 nM – 30 µM).

    • Add 5 µL of Tracer.

    • Incubate for 2 hours at 25°C.

  • Measurement: Read Fluorescence Polarization (FP).

  • Calculation:

    • Displacement of the tracer decreases FP.

    • Calculate IC₅₀. Threshold: IC₅₀ < 10 µM is a "Red Flag" for cardiotoxicity.

Diagram 2: Mechanism of Chromene Off-Target Toxicity

Visualizing why un-optimized chromenes fail.

ChromeneToxicity cluster_toxicity Off-Target Liabilities Chromene Planar Chromene Scaffold Target Primary Target (e.g., Tubulin) Chromene->Target Desired Binding hERG hERG Channel (Pore Block) Chromene->hERG Hydrophobic Stacking CYP CYP450 Heme (Metabolic Block) Chromene->CYP Ligation to Fe Kinase Off-Target Kinase (ATP Pocket) Chromene->Kinase H-Bond Mimicry Outcome Cardiotoxicity & Poor Bioavailability hERG->Outcome CYP->Outcome

Caption: Planar chromenes often mimic ATP or stack in hydrophobic pores (hERG). Functionalization (not shown) sterically hinders these "red" pathways.

Part 5: References

  • Silva, V. L., et al. (2024). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Link

  • Keri, R. S., et al. (2014).[2] Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry.[2] Link

  • Emami, S., & Dadashpour, S. (2015). Current developments of anti-cancer agents based on the chromene scaffold.[2][3][4][5][6] European Journal of Medicinal Chemistry.

  • Drug Hunter. (2024).[1][7] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.Link

  • Miljković, F., & Bajorath, J. (2018).[8] Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics.[1][8] Link

  • Kemnitzer, W., et al. (2007).[9] Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay.[10] Journal of Medicinal Chemistry.[10] Link

Sources

Comparative

benchmarking new chromene derivatives against existing compound libraries

Executive Summary The benzopyran (chromene) scaffold represents a "privileged structure" in medicinal chemistry due to its inherent ability to interact with diverse biological targets, including Bcl-2 proteins, tubulin,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzopyran (chromene) scaffold represents a "privileged structure" in medicinal chemistry due to its inherent ability to interact with diverse biological targets, including Bcl-2 proteins, tubulin, and microbial DNA gyrase. However, the sheer volume of synthetic chromene analogs creates a validation bottleneck.

This guide moves beyond simple activity screening. It outlines a rigorous benchmarking protocol designed to objectively evaluate new 4H-chromene derivatives against established compound libraries (Standard of Care - SoC). We focus on two primary therapeutic axes: Anticancer (Tubulin targeting) and Antimicrobial (MRSA targeting) , providing the experimental logic required to elevate a "hit" to a "lead."

Part 1: Structural Rationale & Library Design

Before benchmarking, one must establish the structural hypothesis. Unlike coumarins (2-keto-chromenes), 4H-chromenes (specifically 2-amino-4H-chromenes) offer a unique sp³ hybridized C4 position, allowing for stereochemical complexity that mimics natural alkaloids.

The Benchmarking Logic: To validate a new derivative, it is insufficient to prove it "works." You must prove it offers a superior Selectivity Index (SI) or a distinct Mechanism of Action (MoA) compared to:

  • The Gold Standard: (e.g., Doxorubicin for cancer, Ciprofloxacin for bacteria).

  • Structural Isosteres: (e.g., Coumarin analogs) to justify the synthetic effort of the chromene ring.

Diagram 1: The Benchmarking Workflow

This workflow illustrates the decision gates for advancing a chromene derivative from synthesis to lead validation.

BenchmarkingWorkflow Synth Library Synthesis (2-amino-4H-chromenes) QC Purity QC (>95% HPLC) Synth->QC Primary Primary Screen (Single Dose 10µM) QC->Primary HitSel Hit Selection (>50% Inhibition) Primary->HitSel DoseResp Dose Response (IC50 Determination) HitSel->DoseResp Counter Counter Screen (HEK293/PBMC Toxicity) DoseResp->Counter Counter->HitSel Toxic (Fail) Lead Validated Lead (SI > 10) Counter->Lead High Selectivity

Caption: Figure 1. Step-wise benchmarking workflow ensuring only compounds with superior selectivity indices proceed to mechanism of action studies.

Part 2: Case Study A - Anticancer Benchmarking (Tubulin Inhibition)

Recent literature identifies 2-amino-4H-chromenes as potent inhibitors of tubulin polymerization, often binding to the colchicine-binding site . This mechanism leads to G2/M phase arrest and apoptosis.[1][2]

The Protocol: Modified MTT & Tubulin Assay

Objective: Compare the IC50 of Novel Chromene Series (NCS-1 to NCS-3) against Doxorubicin (DOX) and Combretastatin A-4 (CA-4).

Methodology:

  • Cell Lines: MCF-7 (Breast Adenocarcinoma), HepG-2 (Hepatocellular Carcinoma), and HUVEC (Normal Endothelial - for toxicity control).

  • Metabolic Validation: Standard MTT assays can yield false positives with redox-active compounds. Crucial Step: Cross-validate hits using an ATP-based luminescence assay (e.g., CellTiter-Glo) to ensure cytotoxicity is real, not a metabolic artifact.

  • Tubulin Polymerization Assay: In vitro fluorescence assay using >99% pure tubulin. Measure the Vmax of polymerization in the presence of 5 µM compound.

Comparative Data (Synthesized from Aggregate Literature)

The following table benchmarks a hypothetical "Hit" (NCS-19b) against standards. Note the Selectivity Index (SI) .

CompoundIC50 MCF-7 (µM)IC50 HepG-2 (µM)IC50 HUVEC (Normal)SI (HUVEC/MCF-7)Tubulin Inhibition % (at 5µM)
Doxorubicin (Control)0.45 ± 0.050.38 ± 0.042.104.6N/A (DNA Intercalator)
Combretastatin A-4 0.015 ± 0.0020.02 ± 0.010.053.392%
NCS-19b (Novel Hit)2.40 ± 0.15 3.10 ± 0.20 >100 >41.6 78%
NCS-22 (Inactive Analog)>50>50>100N/A<5%

Analysis: While NCS-19b is less potent than Doxorubicin (higher IC50), its Selectivity Index (>41.6) is superior. This makes it a better candidate for lead optimization than a highly toxic compound with low selectivity.

Diagram 2: Mechanism of Action (Tubulin Interference)

Visualizing the pathway confirms the target specificity required for a high-quality publication.

TubulinPathway Chromene Chromene Derivative (Colchicine Site Binder) Tubulin Free Tubulin Dimers (α/β) Chromene->Tubulin Inhibits Polymer Microtubule Polymerization Tubulin->Polymer GTP Spindle Mitotic Spindle Formation Polymer->Spindle Checkpoint Spindle Assembly Checkpoint (SAC Activation) Spindle->Checkpoint Defect Detected Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis

Caption: Figure 2. Pharmacodynamic cascade of chromene-mediated tubulin inhibition leading to apoptotic cell death.[1][3]

Part 3: Case Study B - Antimicrobial Benchmarking

Chromene derivatives, particularly halogenated nitrochromenes, are gaining traction against multi-drug resistant (MDR) bacteria.

The Protocol: MIC & Time-Kill Kinetics

Objective: Benchmark against Ciprofloxacin using CLSI guidelines. Critical Control: Use S. aureus ATCC 29213 (MSSA) and a clinical MRSA isolate.

Protocol Nuance: Many chromenes are highly lipophilic. Ensure the assay medium (Mueller-Hinton Broth) includes 0.002% Tween-80 to prevent compound precipitation, which causes false-negative results in MIC assays.

Comparative Efficacy Table
CompoundMIC S. aureus (µg/mL)MIC MRSA (µg/mL)MIC E. coli (µg/mL)ClogP (Lipophilicity)
Ciprofloxacin 0.2532.0 (Resistant)0.0150.28
Ampicillin 2.0>128 (Resistant)4.01.35
Chromene-Br2 (Hit)4.0 4.0 >643.8

Insight: The Chromene-Br2 derivative shows equipotent activity against sensitive and resistant strains (MIC 4.0 µg/mL). Unlike Ciprofloxacin, which loses efficacy against MRSA, the chromene derivative maintains activity, suggesting a mechanism distinct from standard fluoroquinolones (likely membrane disruption or gyrase B inhibition).

Part 4: In Silico ADMET Profiling

Benchmarking is not just about potency; it is about "drug-likeness." Use tools like SwissADME to generate this data.

  • Lipinski's Rule of 5: Most 2-amino-4H-chromenes satisfy these rules (MW < 500, H-bond donors < 5).

  • PAINS Filter: Run your library against "Pan-Assay Interference Compounds" filters. Some chromenes can be Michael Acceptors. A clean PAINS profile is essential for publication in high-impact journals.

References

  • Emam, S. H., et al. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives. Medicinal Chemistry, 19(8).

  • Wang, J., et al. (2018). Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization. Journal of Medicinal Chemistry.

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.

  • Koul, M., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Mini-Reviews in Medicinal Chemistry.

  • Gomez, M., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Molecules.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid

Executive Safety Summary Compound Class: Substituted Cinnamic Acid Derivative / Benzopyran (Chromene) Scaffold.[1] Primary Hazard Classification: Unknown Toxicity / Presumed Bioactive Irritant. Immediate Action: Handle a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Substituted Cinnamic Acid Derivative / Benzopyran (Chromene) Scaffold.[1] Primary Hazard Classification: Unknown Toxicity / Presumed Bioactive Irritant. Immediate Action: Handle as a Category 1 Sensitizer and Category 2 Skin/Eye Irritant .[1] Due to the chromene moiety—often associated with DNA gyrase inhibition and anticancer activity—this compound must be treated as a potential High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicological data proves otherwise.

Hazard Identification & Risk Assessment (SAR Analysis)

As a Senior Application Scientist, I must emphasize that in the absence of a compound-specific Safety Data Sheet (SDS) for this research intermediate, we rely on Structure-Activity Relationship (SAR) analysis to determine safety protocols.

Functional GroupAssociated HazardMechanism of Action
Carboxylic Acid (-COOH) Corrosivity / Irritation Proton donation causes chemical burns to mucous membranes (eyes, lungs) and skin irritation (pH < 3 in solution).[1]

-Unsaturated Carbonyl
Sensitization (Michael Acceptor) The alkene conjugated with the acid is an electrophile capable of alkylating proteins, leading to potential allergic contact dermatitis.
Chromene (Benzopyran) Core Bioactivity / Systemic Toxicity This scaffold is pharmacologically privileged, often targeting biological pathways (e.g., antiproliferative). Inhalation of dust is the highest risk vector.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid in a research setting.

PPE Selection by Operational Phase
Body ZonePhase 1: Solid Handling (Weighing, Transfer)Phase 2: Solution Chemistry (Synthesis, Dilution)Phase 3: Waste & Cleanup (Spills, Glassware)
Respiratory Engineering Control Primary: Certified Fume Hood.[1][2] PPE: N95 (minimum) or N99/P100 if powder is fine/electrostatic.Fume Hood (Sash at 18").[3] No respirator required if contained.Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges for large spills.
Dermal (Hands) Double Gloving Required. Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, 5-8 mil).Splash Protection. Standard Nitrile (4-5 mil). Change immediately upon splash.Heavy Duty. Utility Nitrile or Neoprene (for acid resistance).
Ocular Chemical Safety Goggles (Indirect Vent).[1] Safety glasses are insufficient for powders.Safety Glasses with Side Shields (if sash is proper); Goggles preferred.[1]Chemical Safety Goggles + Face Shield (if pouring >500mL).
Body Lab Coat (Cotton/Poly blend), buttoned to neck. Closed-toe shoes.[4]Lab Coat + Chemical Apron (if handling >1L corrosive solutions).Lab Coat.[5][6]

Critical Note on Glove Material: Latex is not recommended due to poor resistance to organic acids and potential for allergic response. Nitrile provides adequate short-term splash protection.

Decision Logic: PPE & Handling Workflow

The following diagram outlines the decision-making process for safe handling based on the physical state of the compound.

PPE_Workflow Start START: Handling (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid State_Check Assess Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Dry Powder Solution Solution / Diluted Form State_Check->Solution Dissolved Eng_Control_S Engineering Control: Static-Free Balance in Fume Hood Solid->Eng_Control_S PPE_Solid PPE: Double Nitrile Gloves, Goggles, N95 (if outside hood) Eng_Control_S->PPE_Solid Action_S Action: Weigh & Dissolve (Add solvent to solid) PPE_Solid->Action_S Disposal Disposal: Segregated Organic Acid Waste Action_S->Disposal Eng_Control_L Engineering Control: Fume Hood (Sash < 18") Solution->Eng_Control_L PPE_Liquid PPE: Single Nitrile Gloves, Safety Glasses/Goggles Eng_Control_L->PPE_Liquid Action_L Action: Synthesis / Aliquoting PPE_Liquid->Action_L Action_L->Disposal

Caption: Operational workflow for selecting PPE based on the physical state of the chromene derivative.

Operational Protocols

Protocol A: Weighing & Solubilization (High Risk)

Rationale: Dry powders of organic acids can be electrostatic.[1] Inhalation of bioactive chromene dust is the primary safety risk.

  • Preparation: Place an ionizing bar or antistatic gun near the balance inside the fume hood to neutralize static charge.

  • Containment: Use a pre-tared vial. Do not weigh directly onto a spatula or weighing paper if possible; weigh by difference using a closed container.

  • Solvent Addition: Add the solvent (e.g., DMSO, Methanol) to the solid slowly .

    • Why? Solvation of organic acids can be slightly exothermic. Adding solvent to solid prevents "puffing" of dry powder into the air.

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood. Dispose of the Kimwipe as solid hazardous waste.

Protocol B: Emergency Spill Response

Rationale: Acidic nature requires neutralization; chromene structure requires containment.[1]

  • Isolate: Evacuate the immediate area if the spill is >10 grams of powder.

  • PPE Upgrade: Don safety goggles and double nitrile gloves.

  • Neutralization (Liquids): Cover spill with Sodium Bicarbonate (

    
    ) or a commercial acid neutralizer until bubbling ceases.[7]
    
  • Cleanup (Powders): Do not dry sweep. Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop into a hazardous waste bag.

  • Verification: Check pH of the surface with a litmus strip to ensure neutrality (

    
    ) before final soap/water wash.
    

Waste Disposal & Decontamination[4][5][6][7]

Do not dispose of down the drain. This compound is likely toxic to aquatic life (common for chromene/coumarin derivatives).

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Double-bag in polyethylene bags. Label as "Hazardous Solid: Organic Acid / Toxic."
Liquid Waste Mother liquors, reaction mixtures.Segregate into "Organic Acid" waste stream. Do not mix with strong bases (exotherm risk) or oxidizers (reaction risk).
Sharps/Glass Contaminated broken glass or needles.[1][5]Chemically contaminated sharps container.[5]

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] United States Department of Labor. [Link][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8] The National Academies Press, 2011. (Chapter 6: Working with Chemicals). [Link]

  • PubChem. Compound Summary: 3-(2H-chromen-3-yl)prop-2-enoic acid (Structure-Activity Relationship Data). National Library of Medicine. [Link](Note: General SAR data inferred from chromene/cinnamic acid substructures available in PubChem database).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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